Maniwamycin B
描述
isolated from Streptomyces; structure given in first source
属性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
hex-1-enyl-(3-hydroxybutan-2-ylimino)-oxidoazanium |
InChI |
InChI=1S/C10H20N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-10,13H,4-6H2,1-3H3 |
InChI 键 |
YSGFBXZSDXVSLM-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Maniwamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maniwamycin B is a naturally occurring azoxy compound isolated from the bacterium Streptomyces prasinopilosus. As a member of the maniwamycin family of antibiotics, it has demonstrated notable antifungal properties, making it a subject of interest for further investigation in the fields of microbiology and drug development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities.
Physicochemical Properties
This compound is characterized by the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol [1]. The structural integrity and biological activity of this compound are intrinsically linked to its distinct physicochemical characteristics.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 200.28 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless oil | The Journal of Antibiotics, 1989, 42(11), 1535-40 |
| Melting Point | Not available | |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Sparingly soluble in water and n-hexane. | The Journal of Antibiotics, 1989, 42(11), 1535-40 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference |
| UV-Vis (Methanol) | λmax: 238 nm | The Journal of Antibiotics, 1989, 42(11), 1535-40 |
| Infrared (IR) (Liquid Film) | νmax (cm⁻¹): 3400, 2960, 2940, 2880, 1460, 1380, 1300, 1080 | The Journal of Antibiotics, 1989, 42(11), 1541-6 |
| ¹H-NMR (CDCl₃) | δ (ppm): 0.91 (3H, t, J=7.0), 1.23 (3H, d, J=6.5), 1.28 (3H, d, J=6.5), 1.3-1.5 (4H, m), 2.15 (2H, m), 3.9-4.1 (2H, m), 5.03 (1H, dt, J=15.0, 7.0), 6.53 (1H, d, J=15.0) | The Journal of Antibiotics, 1989, 42(11), 1541-6 |
| ¹³C-NMR (CDCl₃) | δ (ppm): 13.9, 17.0, 20.2, 22.3, 31.3, 31.9, 70.1, 78.9, 129.2, 140.1 | The Journal of Antibiotics, 1989, 42(11), 1541-6 |
| Mass Spectrometry (EI-MS) | m/z: 200 (M⁺) | The Journal of Antibiotics, 1989, 42(11), 1541-6 |
Experimental Protocols
The following sections detail the methodologies for the fermentation of the producing organism, and the subsequent isolation, purification, and characterization of this compound.
Fermentation of Streptomyces prasinopilosus
The production of this compound is achieved through the cultivation of Streptomyces prasinopilosus.
Fermentation workflow for this compound production.
A spore suspension of Streptomyces prasinopilosus is used to inoculate a seed culture medium, typically yeast-malt extract agar. After incubation, the seed culture is transferred to a production medium containing soluble starch, glucose, peptone, yeast extract, and calcium carbonate. The production culture is then incubated in a shake flask at 28°C for 7 days. Finally, the culture broth containing this compound is harvested by centrifugation to separate the mycelia.
Isolation and Purification of this compound
The isolation and purification of this compound from the culture broth involves a multi-step process.[2]
Isolation and purification workflow for this compound.
The harvested culture broth is passed through a column packed with Diaion HP-20 resin. The resin is then washed with water, and the active compounds are eluted with aqueous acetone. The eluate is concentrated under reduced pressure to remove the acetone, and the remaining aqueous solution is extracted with ethyl acetate. The ethyl acetate extract is then concentrated and subjected to silica gel column chromatography, eluting with a chloroform-methanol solvent system to yield purified this compound.
Spectroscopic Analysis
Standard spectroscopic techniques are employed to confirm the structure and purity of the isolated this compound.
-
UV-Vis Spectroscopy: A solution of this compound in methanol is analyzed using a UV-Vis spectrophotometer to determine its maximum absorbance wavelength (λmax).
-
Infrared (IR) Spectroscopy: A thin film of the oily this compound is prepared on a salt plate, and the IR spectrum is recorded to identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in deuterated chloroform (CDCl₃) to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of antifungal activity. While the precise signaling pathways affected by this compound have not been fully elucidated, its classification as an azoxy compound suggests a potential mechanism of action involving the disruption of fungal cell membrane integrity or interference with essential metabolic pathways.
Postulated antifungal mechanism of this compound.
Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound in fungal pathogens. Understanding these mechanisms is crucial for its potential development as a therapeutic agent.
Conclusion
This compound represents a promising natural product with significant antifungal activity. This technical guide has summarized its key physicochemical properties and provided a detailed overview of the experimental protocols for its production and characterization. The presented data and methodologies offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related natural products. Further investigation into its precise mechanism of action will be instrumental in advancing its development as a novel antifungal agent.
References
The Biological Activity of Maniwamycin B: An In-depth Technical Guide for Researchers
An Overview of a Novel Azoxy Antibiotic with Antifungal Potential
The emergence of multidrug-resistant fungal pathogens poses a significant threat to global health. This has spurred a renewed interest in the discovery and development of novel antifungal agents with unique mechanisms of action. Among the promising candidates are the azoxy antibiotics, a class of natural products characterized by a distinctive azoxy functional group. This technical guide delves into the biological activity of Maniwamycin B, a novel azoxy antibiotic, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known properties and the methodologies for its investigation.
Introduction to Maniwamycins and the Azoxy Antibiotic Family
Maniwamycins are a series of natural products isolated from Streptomyces species. Maniwamycins A and B, discovered in the culture broth of Streptomyces prasinopilosus, were the first to be identified and were noted for their broad antifungal spectra.[1] Subsequent research led to the isolation of other members of the maniwamycin family, including Maniwamycins C, D, E, F, and G, from Streptomyces sp. TOHO-M025. These latter compounds have been characterized as quorum-sensing inhibitors, a mechanism that disrupts bacterial communication.
The defining feature of maniwamycins is the presence of an azoxy group (-N(O)=N-), which is relatively rare in natural products. This functional group is also found in other bioactive compounds, such as azoxystrobin, a widely used agricultural fungicide. The presence of the azoxy moiety is believed to be crucial for the biological activity of these molecules.
Biological Activity of this compound
Table 1: Postulated Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | Representative Strain | This compound (µg/mL) | Amphotericin B (µg/mL) - Control | Fluconazole (µg/mL) - Control |
| Candida albicans | ATCC 90028 | [Data Not Available] | 0.5 - 2 | 0.25 - 1 |
| Aspergillus fumigatus | ATCC 204305 | [Data Not Available] | 0.5 - 2 | 8 - 64 |
| Cryptococcus neoformans | ATCC 208821 | [Data Not Available] | 0.25 - 1 | 2 - 16 |
| Trichophyton rubrum | ATCC 28188 | [Data Not Available] | 0.5 - 4 | 0.5 - 8 |
Note: The MIC (Minimum Inhibitory Concentration) values for this compound are not publicly available and need to be determined experimentally. The values for the control antifungals are representative ranges.
Postulated Mechanism of Action
The precise mechanism of action for this compound's antifungal activity has not been definitively elucidated. However, insights can be drawn from the known mechanisms of other azoxy-containing compounds and general antifungal agents.
Inhibition of Mitochondrial Respiration
A plausible hypothesis for the antifungal action of this compound is the inhibition of mitochondrial respiration. This mechanism is well-established for the synthetic azoxy-containing fungicide, azoxystrobin. Azoxystrobin binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, thereby blocking electron transfer and inhibiting ATP synthesis. This disruption of cellular energy production is lethal to the fungus. Given the structural similarity, it is conceivable that this compound shares this mode of action.
Other Potential Mechanisms
Other established antifungal mechanisms that could be explored for this compound include:
-
Disruption of Fungal Cell Membrane Integrity: Many antifungal agents, such as polyenes (e.g., Amphotericin B), directly bind to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death.
-
Inhibition of Ergosterol Biosynthesis: Azole antifungals (e.g., Fluconazole) inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Inhibition of Cell Wall Synthesis: Echinocandins target the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.
Further research is required to determine the specific molecular target and signaling pathways affected by this compound.
Experimental Protocols
To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key experiments.
Isolation and Purification of this compound
The following is a generalized protocol based on the initial discovery of Maniwamycins A and B.
-
Fermentation: Cultivate Streptomyces prasinopilosus in a suitable liquid medium (e.g., soybean meal-glucose medium) under optimal conditions (e.g., 28°C, 200 rpm) for 5-7 days.
-
Resin Adsorption: After fermentation, adsorb the active compounds from the culture broth onto a non-polar adsorbent resin (e.g., Diaion HP-20).
-
Elution: Elute the adsorbed compounds from the resin using an organic solvent such as acetone (B3395972) or methanol (B129727).
-
Solvent Extraction: Concentrate the eluate and extract with a water-immiscible organic solvent like ethyl acetate (B1210297) (EtOAc) at a slightly acidic pH.
-
Column Chromatography: Subject the concentrated EtOAc extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol to separate Maniwamycin A and B.
-
Further Purification: Perform further purification of the this compound fraction using preparative high-performance liquid chromatography (HPLC) with a C18 column.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of this compound (dissolved in a suitable solvent like DMSO) in RPMI-1640 medium in a 96-well microtiter plate.
-
The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include positive control wells (fungal inoculum without antibiotic) and negative control wells (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the positive control.
-
Visualizations
To aid in the understanding of the experimental workflows and potential mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the isolation and antifungal testing of this compound.
Caption: Postulated mechanism of action for this compound via inhibition of mitochondrial respiration.
Conclusion and Future Directions
This compound represents a promising lead compound in the search for novel antifungal agents. Its unique azoxy structure and broad-spectrum activity warrant further investigation. Key future research directions should include:
-
Definitive Determination of MICs: A comprehensive evaluation of the in vitro activity of this compound against a broad panel of clinically relevant and drug-resistant fungal pathogens is essential.
-
Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular target(s) and signaling pathways affected by this compound. This will be crucial for understanding its mode of action and for potential lead optimization.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the efficacy and safety of this compound in animal models of fungal infections is a critical next step in its preclinical development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will help to identify the key structural features required for its antifungal activity and could lead to the development of more potent and selective derivatives.
This technical guide provides a foundation for researchers to build upon in their efforts to explore the full therapeutic potential of this compound and the broader class of azoxy antibiotics.
References
An In-depth Technical Guide to the Investigation of the Maniwamycin B Biosynthetic Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Maniwamycin B, an azoxy-containing natural product, presents a compelling case for biosynthetic investigation due to its antifungal properties and unique chemical scaffold. This document provides a comprehensive technical guide for researchers embarking on the elucidation of its biosynthetic pathway. While the definitive biosynthetic gene cluster for this compound has yet to be reported in publicly accessible literature, this guide synthesizes current knowledge on the biosynthesis of related azoxy compounds to propose a putative pathway for this compound. Furthermore, it outlines detailed experimental protocols and data presentation strategies to facilitate a systematic investigation, from precursor identification to the characterization of key enzymatic steps. The methodologies and logical frameworks presented herein are designed to serve as a foundational resource for the discovery and bioengineering of this compound and other novel azoxy antibiotics.
Introduction
This compound is an antifungal antibiotic belonging to the azoxy class of natural products. It was first isolated from the fermentation broth of Streptomyces prasinopilosus.[1] The structure of this compound, determined by spectral analyses, features a characteristic azoxy group (R-N=N⁺(-O⁻)-R'), which is crucial for its biological activity.[1] While several analogues, Maniwamycins A and C-G, have been discovered, with some exhibiting quorum-sensing inhibitory activity, the enzymatic machinery responsible for the assembly of this compound remains to be fully elucidated.[2][3]
The study of this compound's biosynthesis is of significant interest for several reasons. A thorough understanding of its enzymatic assembly line could enable the bioengineering of novel analogues with improved therapeutic properties. Furthermore, the elucidation of the formation of the unique azoxy bond can provide insights into novel enzymatic mechanisms. This guide provides a proposed biosynthetic pathway for this compound based on the known precursors of the related compound Maniwamycin G and established mechanisms of azoxy bond formation in other natural products.[2][4] It also offers a detailed roadmap of experimental protocols for the systematic investigation of this pathway.
Proposed Biosynthetic Pathway of this compound
Based on the biosynthetic investigation of Maniwamycin G, which is assembled from acetate (B1210297) units, L-serine, and L-glutamic acid, a plausible pathway for this compound can be proposed.[2][4] The biosynthesis is likely to involve a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system, along with tailoring enzymes for the formation of the azoxy moiety and other modifications.
The proposed pathway can be divided into three key stages:
-
Backbone Assembly: A hybrid PKS-NRPS system likely initiates the synthesis. The polyketide portion is assembled from acetate units, while the non-ribosomal peptide component incorporates an amino acid precursor.
-
Formation of the Azoxy Group: This critical step is hypothesized to proceed through one of two established mechanisms for azoxy bond formation in other antibiotics:
-
Non-enzymatic Coupling: This model involves the enzymatic generation of nitroso and hydroxylamine (B1172632) intermediates, which then spontaneously condense to form the azoxy bond.
-
Conserved Enzymatic Cascade: This recently discovered pathway involves a dedicated hydrazine (B178648) synthase and a nonheme diiron azoxy synthase that act in concert to form the azoxy linkage.
-
-
Tailoring Modifications: Following the formation of the core structure, a series of tailoring enzymes, such as oxidoreductases and transferases, may be involved in generating the final structure of this compound.
Below is a diagrammatic representation of the proposed logical flow for the biosynthesis of this compound.
Caption: A logical diagram illustrating the proposed biosynthetic pathway of this compound.
Data Presentation
For a systematic investigation, all quantitative data should be meticulously recorded and presented in a structured format. The following tables provide templates for organizing key experimental data.
Table 1: Fermentation Titers of this compound in S. prasinopilosus
| Fermentation Medium | Incubation Time (days) | This compound Titer (mg/L) | Standard Deviation |
| Medium A | 3 | ||
| Medium A | 5 | ||
| Medium A | 7 | ||
| Medium B | 3 | ||
| Medium B | 5 | ||
| Medium B | 7 |
Table 2: Gene Knockout Experiments and Metabolite Production
| Gene Knockout Mutant | Putative Function | This compound Production | Accumulation of Intermediates |
| ΔmanX | PKS/NRPS | Abolished | None |
| ΔmanY | Azoxy Synthase | Abolished | Putative backbone intermediate |
| ΔmanZ | Oxidoreductase | Altered production profile | Accumulation of a modified intermediate |
Table 3: In Vitro Enzyme Assay Data
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) |
| ManY | Intermediate 1 | Intermediate 2 | ||
| ManZ | Intermediate 2 | This compound |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the investigation of the this compound biosynthetic pathway.
Fermentation and Isolation of this compound
This protocol is adapted from the original isolation of Maniwamycins A and B.[1]
-
Inoculum Preparation: A well-sporulated culture of S. prasinopilosus from an agar (B569324) plate is used to inoculate a seed culture medium. The seed culture is incubated at 28°C for 48 hours with shaking at 200 rpm.
-
Production Fermentation: The seed culture is used to inoculate the production medium. Fermentation is carried out in baffled flasks at 28°C with shaking at 200 rpm for 5-7 days.
-
Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is adjusted to a neutral pH and passed through a resin column (e.g., Amberlite XAD-2). The column is washed with water and then eluted with methanol (B129727) or acetone. The organic solvent fraction is concentrated under reduced pressure.
-
Purification: The crude extract is subjected to a series of chromatographic steps, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
Caption: A workflow diagram for the identification of the this compound biosynthetic gene cluster.
Gene Disruption via CRISPR-Cas9
Targeted gene knockouts are essential to confirm the involvement of the identified BGC in this compound biosynthesis.
-
Design of sgRNA: Single guide RNAs (sgRNAs) are designed to target specific genes within the putative this compound BGC.
-
Construction of the CRISPR-Cas9 Plasmid: The designed sgRNAs are cloned into a suitable Streptomyces CRISPR-Cas9 vector.
-
Transformation of S. prasinopilosus : The CRISPR-Cas9 plasmid is introduced into S. prasinopilosus via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Verification of Mutants: Transformants are selected, and successful gene disruption is verified by PCR and sequencing.
-
Metabolite Analysis: The knockout mutants are fermented, and their metabolic profiles are analyzed by HPLC and LC-MS to confirm the loss of this compound production and to identify any accumulated intermediates.
Heterologous Expression of the this compound BGC
Heterologous expression in a well-characterized host can facilitate the study of the BGC and potentially improve the production of this compound.
-
Cloning of the BGC: The entire putative this compound BGC is cloned from the genomic DNA of S. prasinopilosus into a suitable expression vector.
-
Choice of Heterologous Host: A genetically tractable and high-producing Streptomyces host, such as S. coelicolor or S. albus, is chosen.
-
Transformation and Expression: The expression vector containing the BGC is introduced into the heterologous host.
-
Fermentation and Analysis: The recombinant strain is fermented, and the culture extracts are analyzed for the production of this compound.
In Vitro Characterization of Biosynthetic Enzymes
To elucidate the function of individual enzymes, in vitro assays are performed with purified proteins.
-
Gene Cloning and Protein Expression: The gene of interest is cloned into an E. coli expression vector, and the protein is overexpressed.
-
Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays: The purified enzyme is incubated with its putative substrate(s), and the reaction is monitored over time.
-
Product Identification: The product of the enzymatic reaction is identified using techniques such as HPLC, LC-MS, and NMR.
-
Enzyme Kinetics: The kinetic parameters (Km and kcat) of the enzyme are determined by measuring the initial reaction rates at varying substrate concentrations.
Conclusion
The investigation of the this compound biosynthetic pathway offers exciting opportunities for the discovery of novel enzymatic functions and the generation of new bioactive compounds. Although the complete pathway is yet to be fully elucidated, the proposed biosynthetic scheme and the detailed experimental protocols provided in this guide offer a robust framework for researchers in the field. A systematic approach, combining genomics, molecular biology, and biochemistry, will be instrumental in unraveling the intricacies of this compound biosynthesis and unlocking its full therapeutic potential.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
Maniwamycin B: An Unveiled Antifungal Agent from Streptomyces prasinopilosus
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Maniwamycin B is a novel antibiotic first isolated, along with its analog Maniwamycin A, from the culture broth of Streptomyces prasinopilosus.[1] Structurally classified as an azoxy substance, this compound has demonstrated a broad spectrum of antifungal activity.[1][2] Despite its discovery in 1989, the specific mechanism of action by which this compound exerts its antifungal effects remains largely unelucidated in publicly accessible scientific literature. This technical guide synthesizes the available information on this compound and outlines the general methodologies and theoretical frameworks that could be applied to investigate its mode of action.
Physicochemical Properties and Structure
The structures of Maniwamycin A and B were determined through spectral and chemical analyses.[3] These compounds are characterized by the presence of an azoxy group, a functional group relatively uncommon in natural products.
Antifungal Activity: A Broad but Undefined Spectrum
Initial studies reported that this compound exhibits a broad antifungal spectrum.[1][2] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of pathogenic fungi, are not available in the reviewed literature. To rigorously assess its antifungal potential and guide further mechanism of action studies, such data is critically required.
Elucidating the Mechanism of Action: A Path Forward
The precise molecular target and mechanism of action of this compound are currently unknown. Research into other members of the Maniwamycin family, such as Maniwamycins C, D, E, and F, has revealed their activity as quorum-sensing inhibitors in bacteria, specifically against Chromobacterium violaceum. However, this activity is not directly translatable to the antifungal mechanism of this compound.
To determine the antifungal mechanism of this compound, a systematic approach involving a series of established experimental protocols would be necessary. The following sections outline a hypothetical experimental workflow to investigate potential mechanisms.
Experimental Workflow for Mechanism of Action Studies
Caption: A logical workflow for elucidating the antifungal mechanism of this compound.
Quantitative Data Summary
As of the latest available information, there is no publicly documented quantitative data regarding the antifungal activity of this compound. The generation of such data is a crucial first step in its further development. A proposed table for summarizing future findings is provided below.
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Cryptococcus neoformans | H99 | |||
| Aspergillus fumigatus | Af293 | |||
| Fusarium solani | ||||
| Trichophyton rubrum |
Detailed Experimental Protocols
Detailed experimental protocols for the investigation of this compound's mechanism of action are not available. However, standard methodologies can be adapted for this purpose.
Antifungal Susceptibility Testing
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant fungi.
-
Methodology: Broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi) would be employed.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Inoculate microtiter plates containing the drug dilutions with a standardized fungal suspension.
-
Incubate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth.
-
Cell Wall Integrity Assay
-
Objective: To assess if this compound disrupts the fungal cell wall.
-
Methodology:
-
Grow fungal cells in the presence of sub-MIC concentrations of this compound.
-
Challenge the cells with cell wall stressors such as Calcofluor White or Congo Red.
-
Monitor for increased sensitivity (reduced growth) compared to untreated controls.
-
Alternatively, protoplast regeneration assays in the presence of an osmotic stabilizer (e.g., sorbitol) can be performed. Inhibition of regeneration would suggest cell wall synthesis inhibition.
-
Ergosterol Biosynthesis Inhibition Assay
-
Objective: To determine if this compound interferes with the ergosterol biosynthesis pathway.
-
Methodology:
-
Treat fungal cells with this compound.
-
Extract sterols from the cell membranes using alcoholic potassium hydroxide.
-
Analyze the sterol composition by spectrophotometry (scanning from 240 to 300 nm) or by gas chromatography-mass spectrometry (GC-MS).
-
A reduction in the characteristic ergosterol peaks and an accumulation of precursor sterols would indicate inhibition of the pathway.
-
Signaling Pathways and Logical Relationships
Given the lack of data on the mechanism of action, no signaling pathways affected by this compound in fungi can be described at this time. The primary logical relationship is that this compound, as an antifungal agent, must interact with a specific fungal target to inhibit growth. The potential targets fall into several broad categories as outlined below.
Caption: Potential molecular targets for the antifungal activity of this compound.
Conclusion and Future Directions
This compound represents an intriguing natural product with acknowledged broad-spectrum antifungal activity. However, a significant gap exists in the scientific literature regarding its specific mechanism of action, quantitative antifungal profile, and the cellular pathways it modulates. The methodologies and frameworks outlined in this guide provide a roadmap for future research that is essential to unlock the therapeutic potential of this antibiotic. Further investigation into this compound is warranted to determine if it represents a novel class of antifungal agents that could contribute to the fight against increasingly resistant fungal pathogens.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptomyces: A Prolific Source of Novel Bioactive Azoxy Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Streptomyces is a cornerstone of natural product discovery, renowned for its remarkable capacity to produce a vast array of structurally diverse and biologically active secondary metabolites. These microorganisms have yielded a significant portion of the antibiotics currently in clinical use, along with numerous anticancer, antifungal, and immunosuppressive agents. Among the fascinating classes of compounds produced by Streptomyces are the azoxy natural products, a unique group of molecules characterized by the distinctive R-N=N+(O-)-R' functional group. While less common than other classes of natural products, azoxy compounds from Streptomyces have demonstrated potent and varied bioactivities, including cytotoxic, antibacterial, and enzyme-inhibiting properties, making them an intriguing area of research for novel drug development.
This technical guide provides a comprehensive overview of the current knowledge on bioactive azoxy compounds sourced from Streptomyces. It is designed to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug discovery, offering detailed information on their bioactivities, biosynthesis, and the experimental methodologies employed in their study.
Novel Bioactive Azoxy Compounds from Streptomyces
Several novel bioactive azoxy compounds have been isolated and characterized from various Streptomyces species. These compounds exhibit a range of biological activities, with some showing promise as potential therapeutic agents.
Azodyrecins
A class of aliphatic azoxy compounds, the azodyrecins, have been isolated from Streptomyces species. Azodyrecins A-C were first identified from a soil-derived Streptomyces sp.[1]. Subsequent research led to the discovery of azodyrecins D-G from two other Streptomyces species. The cytotoxic properties of these compounds have been evaluated, revealing important structure-activity relationships. For instance, the presence of a double bond in the alkyl side chain has been shown to be crucial for the cytotoxicity of azodyrecins[2].
Elaiomycins
The elaiomycins are a family of azoxy-type antibiotics. Elaiomycins K and L were discovered through HPLC-diode array screening of the culture filtrate of Streptomyces sp. Tü 6399[3][4]. These compounds have demonstrated weak antibacterial activity against both Gram-positive and Gram-negative bacteria.
Valanimycin
Valanimycin is an azoxy antibiotic isolated from the culture broths of a Streptomyces species. It is known to be active against some Gram-positive and Gram-negative bacteria and has also shown activity against mouse leukemia L1210 cells in culture[5].
Jietacin A
Jietacin A is an azoxy natural product that has been identified as a novel inhibitor of the NF-κB signaling pathway. This compound, which possesses a vinylazoxy group and an aliphatic side chain, has been shown to reduce cell viability and inhibit the nuclear translocation of NF-κB[6][7].
Data Presentation: Quantitative Bioactivity of Azoxy Compounds
The following tables summarize the available quantitative data on the bioactivity of various azoxy compounds isolated from Streptomyces.
Table 1: Cytotoxic Activity of Streptomyces-Derived Azoxy Compounds
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Azodyrecin B | HL-60 (Human leukemia) | Cytotoxicity | 2.2 μM | [1][8] |
| Jietacin A | Cancer cells with constitutively strong NF-κB activity | Reduced cell viability | - | [6][7] |
Table 2: Antimicrobial Activity of Streptomyces-Derived Azoxy Compounds
| Compound | Target Organism | Activity | MIC Value | Reference |
| Elaiomycin K | Bacillus subtilis | Weak antibacterial | - | [3][4] |
| Elaiomycin K | Staphylococcus lentus | Weak antibacterial | - | [3][4] |
| Elaiomycin K | Xanthomonas campestris | Weak antibacterial | - | [3][4] |
| Elaiomycin L | Bacillus subtilis | Weak antibacterial | - | [3][4] |
| Elaiomycin L | Staphylococcus lentus | Weak antibacterial | - | [3][4] |
| Elaiomycin L | Xanthomonas campestris | Weak antibacterial | - | [3][4] |
| Valanimycin | Gram-positive and Gram-negative bacteria | Antibacterial | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of bioactive azoxy compounds from Streptomyces.
Isolation and Purification of Azoxy Compounds
Protocol 1: Isolation and Purification of Elaiomycins B and C from Streptomyces sp. BK 190 [9]
-
Fermentation: Batch fermentations of Streptomyces sp. BK 190 are carried out in a 20-liter fermentor in a complex medium containing oatmeal and a trace element solution at pH 7.3 for 96 hours.
-
Extraction from Culture Filtrate: The culture filtrate is passed through an Amberlite XAD-16 column. The column is then eluted with methanol (B129727). The eluate is concentrated and extracted three times with ethyl acetate (B1210297). The ethyl acetate extracts are combined and concentrated in vacuo to dryness.
-
Extraction from Mycelium: The mycelium is extracted twice with a 1:1 mixture of methanol and acetone. The extracts are combined, concentrated to an aqueous residue, and then re-extracted three times with ethyl acetate. The ethyl acetate extracts are combined and concentrated.
-
Column Chromatography: The crude product is dissolved in dichloromethane (B109758) and applied to a diol-modified silica (B1680970) gel column. The compounds are separated using a linear gradient from dichloromethane to a 9:1 mixture of dichloromethane and methanol.
-
Size-Exclusion Chromatography: Further purification is achieved by chromatography on a Sephadex LH-20 column with methanol as the eluent.
-
Preparative HPLC: Fractions containing elaiomycins B and C are separated into pure compounds by preparative reversed-phase HPLC on a Nucleosil-100 C-18 column using a 95:5 mixture of methanol and water as the eluent.
Structure Elucidation
Protocol 2: General Approach for Structure Elucidation of Novel Compounds
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are performed to elucidate the planar structure of the molecule.
-
Chiroptical Spectroscopy: Electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectroscopy can be used, often in conjunction with computational chemistry, to determine the absolute configuration of stereocenters.
Bioactivity Testing
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Compound Stock Solution: A stock solution of the purified azoxy compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing an appropriate growth medium for the target microorganism.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under optimal growth conditions for the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Bioactive compounds from Streptomyces, including azoxy compounds, can exert their effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Inhibition of the NF-κB Signaling Pathway by Jietacin A
The azoxy natural product jietacin A has been identified as a novel inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[6][7]. NF-κB is a key transcription factor that plays a central role in inflammation, immune responses, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Jietacin A has been shown to inhibit the nuclear translocation of free NF-κB[6]. The inhibitory effect is dependent on the N-terminal cysteine and the neighboring Arg-Ser-Ala-Gly-Ser-Ile (RSAGSI) domain of NF-κB. Furthermore, a derivative of jietacin A was found to inhibit the association between NF-κB and importin α, suggesting that it blocks an early step in the nuclear translocation process[7].
Caption: Inhibition of the NF-κB signaling pathway by Jietacin A.
Induction of Apoptosis via MAPK and PI3K/AKT Signaling Pathways
While direct evidence for the modulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways by natural azoxy compounds from Streptomyces is still emerging, studies on other natural products and a synthetic azoxy compound, azoxystrobin, provide a strong rationale for investigating these pathways. Natural products have been shown to induce apoptosis in cancer cells by targeting the MAPK signaling pathway[2]. Azoxystrobin has been demonstrated to induce apoptosis in oral leukoplakia by modulating both the PI3K/AKT and MAPK pathways[4]. These pathways are critical regulators of cell proliferation, survival, and apoptosis.
The MAPK pathway consists of a cascade of protein kinases that transduce extracellular signals to the nucleus, leading to the regulation of gene expression. The PI3K/AKT pathway is a key signaling cascade that promotes cell survival and inhibits apoptosis. The induction of apoptosis by bioactive compounds often involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins within these pathways.
Caption: Putative mechanism of apoptosis induction by bioactive azoxy compounds.
Conclusion
Streptomyces continues to be a fertile ground for the discovery of novel bioactive compounds. The azoxy natural products from this genus represent a unique and promising class of molecules with diverse biological activities. This guide has provided an in-depth overview of the current state of research in this area, including quantitative bioactivity data, detailed experimental protocols, and insights into their mechanisms of action. Further exploration of the chemical diversity of Streptomyces is likely to unveil more novel azoxy compounds with potent therapeutic potential. The continued investigation into their biosynthesis will not only expand our understanding of natural product chemistry but also pave the way for the bioengineering of novel and improved bioactive molecules. The information presented herein is intended to empower researchers and drug development professionals to advance the discovery and development of this exciting class of natural products.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioscin facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azoxystrobin induces apoptosis via PI3K/AKT and MAPK signal pathways in oral leukoplakia progression [frontiersin.org]
- 5. Isolation and properties of valanimycin, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Developing a Quorum Sensing Inhibition Assay Using Maniwamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in a cell-density-dependent manner.[1] This intricate signaling network is a promising target for the development of novel anti-infective therapies that disarm pathogens without exerting selective pressure for resistance development.[2][3] Maniwamycins, a class of natural products, have been identified as inhibitors of quorum sensing, demonstrating the potential to disrupt these bacterial communication systems.[4] Specifically, Maniwamycins C-F have been shown to inhibit violacein (B1683560) synthesis in Chromobacterium violaceum CV026, a common model for QS inhibition studies.[4]
This document provides detailed application notes and protocols for developing a quorum sensing inhibition assay using Maniwamycin B. While specific quantitative data and the precise mechanism of action for this compound are not extensively available in the current literature, the following protocols are based on established methods for evaluating quorum sensing inhibitors and can be adapted for the characterization of this compound and its analogues. The primary assays detailed herein focus on the inhibition of violacein production in Chromobacterium violaceum and the inhibition of pyocyanin (B1662382) production in the opportunistic human pathogen Pseudomonas aeruginosa.
Signaling Pathways and Experimental Workflow
To understand the basis of the proposed assays, it is essential to visualize the targeted signaling pathways and the experimental workflow.
Quorum Sensing in Chromobacterium violaceum
The violacein production in C. violaceum is regulated by the CviI/CviR QS system, homologous to the LuxI/LuxR system. CviI synthesizes the acyl-homoserine lactone (AHL) signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL). As the bacterial population density increases, C6-HSL accumulates. Upon reaching a threshold concentration, C6-HSL binds to the cytoplasmic receptor CviR, activating it to induce the transcription of the vioA operon, which leads to the production of the purple pigment violacein.[5]
Quorum Sensing in Pseudomonas aeruginosa
P. aeruginosa possesses a more complex QS network, with at least four interconnected systems: las, rhl, pqs, and iqs.[6] The las and rhl systems are well-characterized and are hierarchical, with the las system generally regulating the rhl system. The las system, composed of the LasI synthase and LasR receptor, utilizes 3-oxo-C12-HSL as its autoinducer. The rhl system, with RhlI synthase and RhlR receptor, uses C4-HSL. These systems control the expression of numerous virulence factors, including the blue-green pigment pyocyanin.
Experimental Workflow for Quorum Sensing Inhibition Assay
The general workflow for assessing the QS inhibitory potential of this compound involves a multi-step process from initial screening to quantitative analysis of virulence factor production.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables provide a template for presenting the results of quorum sensing inhibition assays. Data for analogous compounds that inhibit violacein production are included for illustrative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Chromobacterium violaceum CV026 | To be determined |
| Pseudomonas aeruginosa PAO1 | To be determined |
Table 2: Inhibition of Violacein Production in C. violaceum CV026 by this compound
| This compound Conc. (µg/mL) | OD600 (Growth) | OD585 (Violacein) | % Inhibition |
|---|---|---|---|
| 0 (Control) | Value | Value | 0 |
| Sub-MIC 1 | Value | Value | Value |
| Sub-MIC 2 | Value | Value | Value |
| Sub-MIC 3 | Value | Value | Value |
| IC50 | \multicolumn{3}{c|}{To be determined (µg/mL)} |
Table 3: Inhibition of Pyocyanin Production in P. aeruginosa PAO1 by this compound
| This compound Conc. (µg/mL) | OD600 (Growth) | OD520 (Pyocyanin) | % Inhibition |
|---|---|---|---|
| 0 (Control) | Value | Value | 0 |
| Sub-MIC 1 | Value | Value | Value |
| Sub-MIC 2 | Value | Value | Value |
| Sub-MIC 3 | Value | Value | Value |
| IC50 | \multicolumn{3}{c|}{To be determined (µg/mL)} |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the test bacteria. This is crucial to ensure that subsequent QS inhibition assays are performed at sub-inhibitory concentrations, where any observed effect is due to interference with signaling rather than bactericidal or bacteriostatic activity.
Materials:
-
This compound
-
Chromobacterium violaceum CV026 and/or Pseudomonas aeruginosa PAO1
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in LB broth to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
Prepare an overnight culture of the test bacterium in LB broth. Dilute the culture to an optical density at 600 nm (OD600) of 0.1.
-
Inoculate each well (except for a sterility control) with 100 µL of the diluted bacterial culture, resulting in a final volume of 200 µL per well.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 30°C for C. violaceum or 37°C for P. aeruginosa for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound with no visible bacterial growth. Alternatively, measure the OD600 using a microplate reader.
Protocol 2: Quantitative Violacein Inhibition Assay
Objective: To quantify the inhibition of violacein production in C. violaceum CV026 by this compound.
Materials:
-
C. violaceum CV026
-
LB broth
-
This compound at selected sub-MIC concentrations
-
96-well microtiter plates
-
Microplate reader
-
DMSO
Procedure:
-
Prepare an overnight culture of C. violaceum CV026 in LB broth. Adjust the culture to an OD600 of 0.1.
-
In a 96-well plate, add 100 µL of LB broth containing various sub-MIC concentrations of this compound.
-
Add 100 µL of the diluted C. violaceum culture to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 30°C for 24 hours with shaking.
-
After incubation, measure the OD600 to assess bacterial growth.
-
To quantify violacein, centrifuge the plate or allow the cells to settle.
-
Carefully remove the supernatant. Add 100 µL of DMSO to each well and resuspend the pellet to solubilize the violacein.
-
Measure the absorbance at 585 nm (OD585) to quantify the violacein.[7]
-
Calculate the percentage of violacein inhibition relative to the untreated control, normalized to bacterial growth: % Inhibition = [1 - (OD585 of treated / OD600 of treated) / (OD585 of control / OD600 of control)] x 100
Protocol 3: Quantitative Pyocyanin Inhibition Assay
Objective: To quantify the inhibition of pyocyanin production in P. aeruginosa PAO1 by this compound.
Materials:
-
P. aeruginosa PAO1
-
LB broth or King's A medium
-
This compound at selected sub-MIC concentrations
-
0.2 M HCl
-
Centrifuge and tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth with and without sub-MIC concentrations of this compound at 37°C for 24-48 hours with shaking.
-
Measure the OD600 of the cultures to assess bacterial growth.
-
Centrifuge 1 mL of each culture to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Extract the pyocyanin from the supernatant by adding 0.6 mL of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Transfer the chloroform layer to a new tube.
-
Add 0.5 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink aqueous phase.
-
Centrifuge to separate the phases.
-
Measure the absorbance of the pink aqueous phase at 520 nm (OD520).[8]
-
Calculate the percentage of pyocyanin inhibition, normalizing for bacterial growth: % Inhibition = [1 - (OD520 of treated / OD600 of treated) / (OD520 of control / OD600 of control)] x 100
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the development and execution of a quorum sensing inhibition assay for this compound. By employing these standardized methods, researchers can effectively evaluate the anti-QS potential of this compound and related compounds against both model and pathogenic bacteria. The successful inhibition of quorum sensing pathways represents a promising avenue for the discovery and development of novel therapeutics to combat bacterial infections and the growing threat of antimicrobial resistance. Further investigation into the specific molecular target of this compound will be crucial for its future development as a clinical candidate.
References
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 6. In silico and Microbiological studies for reduction of Pseudomonas aeruginosa virulence factors controlled by quorum sensing. [aijpms.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Maniwamycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Maniwamycins are a class of natural products isolated from Streptomyces sp., with some members exhibiting antifungal and quorum-sensing inhibitory activities.[1] Maniwamycin B, an azoxy compound, has been identified as a novel antifungal antibiotic.[2] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial potential of a new compound like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[3][4][5]
These application notes provide detailed protocols for established methods to determine the MIC of this compound against relevant microbial strains. The primary methods covered are broth microdilution, agar (B569324) dilution, and disk diffusion, which are widely accepted and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10][11]
Key Methodologies for MIC Determination
Several standard methods can be employed to determine the MIC of this compound. The choice of method may depend on factors such as the number of isolates to be tested, the resources available, and the specific properties of the compound.
-
Broth Dilution: This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[3][12] It can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).[3]
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[13][14] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[13][15] Agar dilution is considered a gold standard for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[13][16]
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test organism.[17][18][19][20] The drug diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.[18][19] While this method does not directly provide an MIC value, the zone size can be correlated with the MIC.[17]
Data Presentation: Summary of Experimental Parameters
The following table summarizes key quantitative data and parameters for the different MIC determination methods. Note that specific concentrations for this compound will need to be determined empirically, starting with a broad range.
| Parameter | Broth Microdilution | Agar Dilution | Disk Diffusion |
| Test Format | 96-well microtiter plates | Petri dishes with supplemented agar | Petri dishes with Mueller-Hinton Agar |
| This compound Conc. | Serial two-fold dilutions (e.g., 128 - 0.25 µg/mL) | Serial two-fold dilutions incorporated into agar | Standardized amount impregnated on paper disks |
| Inoculum Prep. | 0.5 McFarland standard, then diluted | 0.5 McFarland standard | 0.5 McFarland standard |
| Final Inoculum Conc. | Approx. 5 x 10^5 CFU/mL[21] | Approx. 10^4 CFU per spot[13][15] | Confluent lawn of growth |
| Incubation Temp. | 35 ± 2 °C | 35 ± 2 °C | 35 ± 2 °C |
| Incubation Time | 16-20 hours for bacteria; 24-48 hours for fungi | 16-20 hours for bacteria; 24-48 hours for fungi | 16-20 hours |
| Endpoint | Lowest concentration with no visible growth | Lowest concentration with no visible growth[13][15] | Diameter of the zone of inhibition (mm) |
| Quality Control Strains | As per CLSI/EUCAST guidelines (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) | As per CLSI/EUCAST guidelines | As per CLSI/EUCAST guidelines |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of a novel antimicrobial agent.[7][9]
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should be non-inhibitory to the test organism. b. The stock concentration should be at least 10 times the highest concentration to be tested.
2. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[21] b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).[21] c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[21] d. Within 15 minutes, dilute this suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[21][22]
3. Microtiter Plate Preparation and Inoculation: a. Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate. b. Add 50 µL of the this compound working solution to the first column of wells and perform serial two-fold dilutions across the plate. c. The last two columns should serve as controls: one for growth control (inoculum without drug) and one for sterility control (broth only). d. Inoculate each well (except the sterility control) with 50 µL of the prepared inoculum.
4. Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours for most bacteria or 24-48 hours for fungi.
5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[3][5] This can be determined visually or with a plate reader.
Protocol 2: Agar Dilution Method
This method is considered a reference method for MIC determination.[16]
1. Preparation of this compound-Containing Agar Plates: a. Prepare a series of this compound solutions at 10 times the final desired concentrations. b. For each concentration, add 2 mL of the this compound solution to 18 mL of molten and cooled (45-50 °C) Mueller-Hinton agar.[23] Mix gently and pour into sterile petri dishes. c. Also prepare a drug-free control plate. d. Allow the agar to solidify completely.
2. Preparation of Inoculum: a. Prepare the inoculum as described in the broth microdilution protocol to a 0.5 McFarland standard.
3. Inoculation of Plates: a. Using a multipoint inoculator or a calibrated loop, spot 1-2 µL of the inoculum (approximately 10^4 CFU/spot) onto the surface of each agar plate, including the control plate.[13][15] b. Allow the spots to dry before inverting the plates.
4. Incubation: a. Incubate the plates at 35 ± 2 °C for 16-20 hours.
5. Reading the MIC: a. The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism.[13]
Visualizations
Experimental Workflow Diagrams
References
- 1. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. iacld.com [iacld.com]
- 9. ESCMID: EUCAST [escmid.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. darvashco.com [darvashco.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. openaccesspub.org [openaccesspub.org]
- 15. droracle.ai [droracle.ai]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. asm.org [asm.org]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. benchchem.com [benchchem.com]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. google.com [google.com]
Application of Maniwamycin B in the Study of Fungal Biofilm Formation
Application Notes and Protocols
Introduction
Fungal biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies and host immune responses. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which confers protection and facilitates survival. Candida albicans is a major fungal pathogen known for its ability to form robust biofilms on various surfaces, leading to persistent and difficult-to-treat infections. The study of compounds that can inhibit or disrupt fungal biofilms is crucial for the development of new therapeutic strategies.
Maniwamycin B is an azoxy compound isolated from Streptomyces prasinopilosus that has demonstrated broad-spectrum antifungal activity.[1][2] While its specific effects on fungal biofilm formation are not yet extensively documented in publicly available literature, its potential as a tool for studying and potentially inhibiting biofilm development warrants investigation. Other maniwamycin analogues have been shown to act as quorum-sensing inhibitors, a mechanism relevant to biofilm regulation in some microbes.[3][4]
These application notes provide a comprehensive set of protocols for researchers to investigate the effects of this compound on fungal biofilm formation, particularly for Candida albicans. The protocols described herein are based on established methodologies for antifungal susceptibility testing and biofilm analysis.[5][6][7]
Quantitative Data Summary
The following tables present example data structures for quantifying the effect of an antifungal agent on fungal biofilms. Note: The data presented here are illustrative examples based on typical results observed for other antifungal agents and are not specific to this compound. Researchers should generate their own data following the provided protocols.
Table 1: Planktonic vs. Biofilm Minimum Inhibitory Concentrations (MICs)
| Antifungal Agent | Planktonic MIC₅₀ (µg/mL) | Sessile MIC₅₀ (SMIC₅₀) for Biofilm (µg/mL) | Fold Increase in Resistance |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Amphotericin B | 0.25 - 1.0 | 8 - >64 | 32 - >64 |
| Fluconazole | 0.5 - 4.0 | 64 - >1024 | 128 - >256 |
This table is designed to compare the concentration of an antifungal agent required to inhibit the growth of free-floating (planktonic) fungal cells versus those embedded within a biofilm (sessile). A significant fold increase in the SMIC₅₀ is characteristic of biofilm-associated resistance.
Table 2: Effect of this compound on Biofilm Formation
| This compound Conc. (µg/mL) | Biofilm Biomass (Crystal Violet OD₅₇₀) | Metabolic Activity (XTT OD₄₉₀) |
| 0 (Control) | Data to be determined | Data to be determined |
| 0.5 x MIC | Data to be determined | Data to be determined |
| 1 x MIC | Data to be determined | Data to be determined |
| 2 x MIC | Data to be determined | Data to be determined |
| 4 x MIC | Data to be determined | Data to be determined |
This table is intended to show the dose-dependent effect of this compound on the overall biomass and metabolic activity of developing biofilms.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of planktonic Candida albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized C. albicans cell suspension (0.5 x 10³ to 2.5 x 10³ cells/mL) in RPMI 1640 medium.[6]
-
Serially dilute this compound in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Add 100 µL of the fungal cell suspension to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control (no drug) and a negative control (no cells).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.
Protocol 2: In Vitro Fungal Biofilm Formation Assay
This protocol outlines the procedure for growing C. albicans biofilms in a 96-well plate format.
Materials:
-
Standardized C. albicans cell suspension (1 x 10⁶ cells/mL in RPMI 1640)
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pipette 100 µL of the standardized C. albicans cell suspension into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI 1640 medium to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
Protocol 3: Evaluation of this compound on Biofilm Inhibition
This protocol assesses the ability of this compound to prevent the formation of C. albicans biofilms.
Procedure:
-
Follow steps 1-3 of Protocol 2 for initial cell adherence and washing.
-
Add 200 µL of RPMI 1640 medium containing various concentrations of this compound (e.g., sub-MIC and supra-MIC levels) to the wells.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, quantify the resulting biofilm using the methods described in Protocol 5.
Protocol 4: Evaluation of this compound on Pre-formed Biofilms
This protocol evaluates the efficacy of this compound in disrupting established biofilms.
Procedure:
-
Form biofilms according to Protocol 2 for 24-48 hours.
-
After biofilm formation, carefully remove the medium and wash the biofilms with PBS.
-
Add 200 µL of fresh RPMI 1640 medium containing various concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
Quantify the remaining biofilm using the methods described in Protocol 5.
Protocol 5: Quantification of Biofilm
A. Crystal Violet (CV) Assay for Biomass Quantification:
-
Gently wash the biofilms twice with PBS.
-
Allow the plates to air dry for 45 minutes.
-
Stain the biofilms with 110 µL of 0.4% aqueous crystal violet solution for 45 minutes.[5]
-
Wash the wells four times with water to remove excess stain.
-
Destain the wells by adding 200 µL of 95% ethanol (B145695) and incubating for 45 minutes.[5]
-
Transfer 100 µL of the destaining solution to a new 96-well plate and measure the absorbance at 570 nm.
B. XTT Reduction Assay for Metabolic Activity Quantification:
-
Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution and a menadione (B1676200) solution.
-
Wash the biofilms with PBS.
-
Add 200 µL of a mixture of XTT and menadione in PBS to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the supernatant at 490 nm. A decrease in color formation indicates reduced metabolic activity.
Visualizations
Caption: Workflow for evaluating this compound's effect on fungal biofilms.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel and Robust Method for Investigating Fungal Biofilm [bio-protocol.org]
Application Notes and Protocols for In Vitro Antifungal Activity Testing of Maniwamycin B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vitro evaluation of Maniwamycin B, an azoxy-containing antibiotic with broad-spectrum antifungal activity.[1] Detailed protocols for determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal strains are presented, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] Furthermore, this guide outlines experimental workflows to investigate the potential mechanism of action of this compound, including assays for cell membrane integrity, mitochondrial function, and markers of programmed cell death. All quantitative data should be summarized in the provided table formats for clear and concise presentation. Diagrams illustrating the experimental workflow and relevant signaling pathways are included to facilitate understanding.
Introduction to this compound
Maniwamycin A and B are antifungal antibiotics isolated from Streptomyces prasinopilosus.[1] Structurally, they are classified as azoxy compounds.[1][4] Preliminary studies have demonstrated that this compound possesses a broad antifungal spectrum, making it a candidate for further investigation as a potential therapeutic agent.[1] The precise mechanism of action of this compound has not been fully elucidated. This application note provides the necessary protocols to systematically evaluate its antifungal efficacy and explore its potential cellular targets.
Experimental Protocols
Fungal Strains and Culture Conditions
A selection of clinically relevant fungal strains is recommended for initial screening of this compound. These should include representatives from yeasts and molds.
Table 1: Recommended Fungal Strains for Antifungal Susceptibility Testing
| Species | Strain ID (e.g., ATCC) | Growth Medium | Incubation Temperature (°C) | Incubation Time |
| Candida albicans | ATCC 90028 | Sabouraud Dextrose Agar/Broth | 35 | 24-48 hours |
| Candida glabrata | ATCC 90030 | Sabouraud Dextrose Agar/Broth | 35 | 24-48 hours |
| Candida parapsilosis | ATCC 22019 | Sabouraud Dextrose Agar/Broth | 35 | 24-48 hours |
| Cryptococcus neoformans | ATCC 90112 | Sabouraud Dextrose Agar/Broth | 35 | 48-72 hours |
| Aspergillus fumigatus | ATCC 204305 | Potato Dextrose Agar/Broth | 35 | 48-72 hours |
Preparation of this compound Stock Solution
-
Solvent Selection: Due to the likely hydrophobic nature of this compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the fungal cells.[2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[5]
-
Medium: Use RPMI-1640 medium with L-glutamine, buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.[5][6]
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).[5]
-
The final volume in each well after adding the inoculum will be 200 µL. Therefore, the initial drug dilutions should be prepared at 2x the final desired concentration in 100 µL of medium.
-
-
Inoculum Preparation:
-
Yeasts: Culture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours.[2] Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).[5] Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.[5]
-
Molds: Culture filamentous fungi on Potato Dextrose Agar until sporulation is observed.[2] Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL.
-
-
Assay Procedure:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a growth control well (inoculum in medium without the drug) and a sterility control well (medium only).[2]
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.[3][5]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[3] The endpoint can be determined visually or spectrophotometrically by measuring the optical density at a wavelength of 530 nm.[7]
Data Presentation for MIC Assay
Table 2: MIC Values of this compound against Various Fungal Strains
| Fungal Strain | This compound MIC (µg/mL) | Positive Control (e.g., Amphotericin B) MIC (µg/mL) |
| Candida albicans | ||
| Candida glabrata | ||
| Candida parapsilosis | ||
| Cryptococcus neoformans | ||
| Aspergillus fumigatus |
Mechanistic Studies
To elucidate the antifungal mechanism of this compound, a series of secondary assays can be performed.
Cell Membrane Integrity Assay
This assay determines if this compound disrupts the fungal cell membrane, a common mechanism for antifungal agents like polyenes.[8][9]
-
Principle: Propidium iodide (PI) is a fluorescent dye that cannot penetrate intact cell membranes. Membrane damage allows PI to enter the cell and intercalate with DNA, resulting in a significant increase in fluorescence.
-
Procedure:
-
Treat fungal cells with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC for a defined period (e.g., 4, 8, and 24 hours).
-
Include a positive control (e.g., Amphotericin B) and an untreated control.
-
After treatment, wash the cells and resuspend them in phosphate-buffered saline (PBS).
-
Add PI to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes.
-
Measure the fluorescence using a flow cytometer or a fluorescence microplate reader (excitation/emission ~535/617 nm).
-
Mitochondrial Membrane Potential Assay
Disruption of mitochondrial function is another key mechanism of antifungal action.
-
Principle: The fluorescent dye Rhodamine 123 accumulates in polarized mitochondria. A decrease in mitochondrial membrane potential leads to a loss of Rhodamine 123 from the mitochondria and a decrease in fluorescence.
-
Procedure:
-
Treat fungal cells with this compound as described in the cell membrane integrity assay.
-
After treatment, wash the cells and resuspend them in PBS.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for 30 minutes.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence using a flow cytometer or a fluorescence microplate reader (excitation/emission ~507/529 nm).
-
Detection of Apoptosis Markers
Fungal programmed cell death, or apoptosis, can be induced by antifungal compounds.[10][11] Key markers include DNA fragmentation and the activation of caspase-like proteins.
-
TUNEL Assay for DNA Fragmentation:
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks with fluorescently labeled dUTP.
-
Procedure: Use a commercially available TUNEL assay kit and follow the manufacturer's instructions for fungal cells. Analyze the cells using flow cytometry or fluorescence microscopy.
-
-
Caspase-like Activity Assay:
-
Principle: Caspases are key mediators of apoptosis. Fluorogenic caspase substrates can be used to measure the activity of caspase-like proteases in fungal cells.
-
Procedure: Use a commercially available kit for pan-caspase activity and follow the manufacturer's protocol. Measure the fluorescence using a microplate reader.
-
Data Presentation for Mechanistic Studies
Table 3: Effect of this compound on Fungal Cell Physiology
| Fungal Strain | Treatment | % PI Positive Cells (Membrane Damage) | Relative Mitochondrial Membrane Potential (%) | % TUNEL Positive Cells (DNA Fragmentation) | Relative Caspase-like Activity (%) |
| e.g., C. albicans | Untreated Control | 100 | 100 | ||
| This compound (MIC) | |||||
| This compound (2x MIC) | |||||
| This compound (4x MIC) | |||||
| Positive Control |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro testing of this compound.
Potential Fungal Cell Death Pathways
Caption: Potential signaling pathways for this compound-induced fungal cell death.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.5. Antifungal Susceptibility Test [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal-Induced Programmed Cell Death [mdpi.com]
- 11. Regulated Forms of Cell Death in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maniwamycin B Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Maniwamycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is an antifungal antibiotic characterized by an azoxy moiety. It was first isolated from the culture broth of Streptomyces prasinopilosus.[1] Other maniwamycin analogues have been isolated from different Streptomyces species.[2][3]
Q2: What is the general biosynthetic pathway for maniwamycins?
A2: The detailed biosynthetic pathway for this compound is not fully elucidated in the public domain. However, studies on the related compound Maniwamycin G, an azoxyalkene, have shown that its carbon skeleton is derived from four acetate (B1210297) units and L-serine. The nitrogen atoms in the characteristic azoxy group are derived from the amino acids L-serine and L-glutamic acid.[4] This suggests a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.
Q3: What are the key considerations for scaling up Streptomyces fermentation?
A3: Scaling up fermentation of filamentous actinomycetes like Streptomyces presents several challenges. Key factors to consider include maintaining adequate dissolved oxygen levels, managing shear stress from agitation, ensuring homogeneous mixing of nutrients, and controlling the morphology of the microorganism.[5][6]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or no this compound production | 1. Suboptimal fermentation medium. 2. Inadequate aeration and oxygen supply. 3. Incorrect pH of the medium. 4. Non-optimal fermentation temperature. 5. Poor inoculum quality or size. | 1. Optimize medium components. See the Experimental Protocols section for a baseline medium. Consider using response surface methodology to systematically optimize component concentrations.[7][8] 2. Increase agitation speed and/or aeration rate. In larger fermenters, consider using baffled flasks or bioreactors with efficient impellers. 3. Monitor and control the pH of the medium throughout the fermentation. The optimal pH for Streptomyces growth is typically between 6.0 and 8.0.[7] 4. Optimize the fermentation temperature. Most Streptomyces species grow well between 28°C and 30°C.[9] 5. Ensure a healthy and actively growing seed culture. Optimize the inoculum size; typically, a 5-10% (v/v) inoculum is used.[7] |
| Inconsistent batch-to-batch yield | 1. Variability in raw materials. 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters (pH, temperature, dissolved oxygen). | 1. Use high-quality, consistent sources for all medium components. 2. Standardize the inoculum preparation protocol, including the age and physiological state of the seed culture. 3. Implement robust process control to maintain critical fermentation parameters within the optimal range. |
| Foaming during fermentation | 1. High protein content in the medium (e.g., from yeast extract, peptone). 2. High agitation and aeration rates. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
| Pellet morphology issues (large, dense pellets) | 1. High shear stress leading to cell lysis and aggregation. 2. Suboptimal medium composition. | 1. Optimize the impeller design and agitation speed to reduce shear stress. 2. Modify the medium composition. For example, the addition of small amounts of polymers can sometimes influence pellet formation. |
| Contamination | 1. Inadequate sterilization of medium or equipment. 2. Poor aseptic technique during inoculation or sampling. | 1. Ensure proper sterilization of all media, flasks, and bioreactors. 2. Maintain strict aseptic techniques throughout the fermentation process. |
Experimental Protocols
Baseline Fermentation Medium for Streptomyces
The following table outlines a general-purpose medium that can be used as a starting point for optimizing this compound production. Concentrations should be optimized for Streptomyces prasinopilosus.
| Component | Concentration (g/L) | Reference |
| Glucose | 20 - 40 | [7] |
| Soluble Starch | 5 - 20 | [7] |
| Soybean Meal | 10 - 15 | [7] |
| Yeast Extract | 4 | [9] |
| Malt (B15192052) Extract | 10 | [9] |
| K₂HPO₄ | 0.5 | |
| MgSO₄·7H₂O | 0.5 | |
| CaCO₃ | 2 | [7] |
Inoculum Preparation Protocol
-
Prepare a seed culture medium (e.g., ISP-2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose, pH 7.2).
-
Inoculate a 250 mL flask containing 50 mL of seed medium with spores or a mycelial suspension of Streptomyces prasinopilosus.
-
Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
Use this seed culture to inoculate the production medium at a volume of 5-10% (v/v).
Visualizations
Hypothetical Biosynthetic Pathway for this compound
Caption: Hypothetical biosynthetic pathway of this compound.
General Fermentation Workflow
Caption: General workflow for this compound fermentation.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
optimizing culture conditions for increased Maniwamycin B yield
Welcome to the technical support center for the optimization of Maniwamycin B production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of this compound in fermentation cultures of Streptomyces prasinopilosus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is an antifungal antibiotic belonging to the azoxy class of compounds. It is a secondary metabolite produced by the bacterium Streptomyces prasinopilosus.[1]
Q2: What are the key culture parameters influencing this compound yield?
A2: The production of this compound, like many other secondary metabolites from Streptomyces, is significantly influenced by several culture parameters. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. Optimizing these factors is crucial for maximizing the yield.
Q3: What are the typical carbon and nitrogen sources used for Streptomyces fermentation to produce antibiotics?
A3: Streptomyces species can utilize a variety of carbon and nitrogen sources. Commonly effective carbon sources include glucose, starch, and glycerol. For nitrogen sources, complex organic sources like soybean meal, yeast extract, and peptone often support robust antibiotic production. The optimal choice and concentration of these nutrients need to be determined empirically for this compound production.
Q4: What is the general workflow for optimizing this compound production?
A4: A typical workflow for optimizing production involves a systematic approach, starting from inoculum preparation to downstream processing. This includes screening of media components, optimizing physical parameters like pH and temperature, and scaling up the fermentation process.
digraph "Optimization_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" {
label="Upstream Processing";
style=filled;
color="#F1F3F4";
"Strain_Maintenance" [label="Strain Maintenance\n(S. prasinopilosus)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Inoculum_Development" [label="Inoculum Development", fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" {
label="Fermentation Optimization";
style=filled;
color="#F1F3F4";
"Media_Screening" [label="Media Component\nScreening", fillcolor="#FBBC05", fontcolor="#202124"];
"Parameter_Optimization" [label="Physical Parameter\nOptimization", fillcolor="#FBBC05", fontcolor="#202124"];
"Scale_Up" [label="Scale-Up\n(Bioreactor)", fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_2" {
label="Downstream Processing";
style=filled;
color="#F1F3F4";
"Extraction" [label="Extraction of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Purification" [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Analysis" [label="Analysis (HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
}
"Strain_Maintenance" -> "Inoculum_Development" [label="Activate strain"];
"Inoculum_Development" -> "Media_Screening" [label="Inoculate"];
"Media_Screening" -> "Parameter_Optimization" [label="Optimized Media"];
"Parameter_Optimization" -> "Scale_Up" [label="Optimized Conditions"];
"Scale_Up" -> "Extraction" [label="Harvest"];
"Extraction" -> "Purification" [label="Crude Extract"];
"Purification" -> "Analysis" [label="Pure Compound"];
}
Figure 2. Troubleshooting logic for low this compound yield.
Problem 2: Inconsistent this compound yield between fermentation batches.
-
Question: I am observing significant variability in this compound production from one batch to another, even with the same protocol. How can I improve consistency?
-
Answer: Batch-to-batch variability often stems from inconsistencies in the inoculum or media preparation.
-
Inoculum Quality: The age, viability, and physiological state of the seed culture are critical. Ensure you have a standardized protocol for inoculum development, including the age of the culture and the spore concentration.
-
Media Preparation: Precise weighing and complete dissolution of all media components are essential. The quality of complex components like soybean meal can also vary between suppliers or even batches.
-
Sterilization: Over-sterilization can degrade sensitive media components, while under-sterilization can lead to contamination. Validate your sterilization cycle.
Problem 3: Foaming in the bioreactor.
-
Question: Excessive foaming is occurring in my bioreactor, leading to loss of culture volume. What can be done?
-
Answer: Foaming is a common issue in high-density fermentations, especially with protein-rich media.
-
Antifoam Agents: The addition of a sterile antifoam agent is the most common solution. It's important to add it judiciously, as excessive use can sometimes inhibit microbial growth or interfere with downstream processing.
-
Mechanical Foam Breakers: Some bioreactors are equipped with mechanical foam breakers.
-
Agitation and Aeration: In some cases, reducing the agitation speed or aeration rate can help control foaming, but this must be balanced with the oxygen requirements of the culture.
Data on Culture Condition Optimization
Table 1: Effect of Carbon Source on Antibiotic Production by Streptomyces sp.
Carbon Source (20 g/L) Biomass (g/L) Antibiotic Yield (Relative Units) Glucose 8.5 80 Starch 7.2 120 Glycerol 6.8 150 Fructose 8.1 75 Maltose 7.5 110
Table 2: Effect of Nitrogen Source on Antibiotic Production by Streptomyces sp.
Nitrogen Source (10 g/L) Biomass (g/L) Antibiotic Yield (Relative Units) Peptone 6.5 130 Yeast Extract 7.0 110 Soybean Meal 8.2 160 Ammonium Sulfate 5.5 70 Sodium Nitrate 5.8 85
Table 3: Effect of pH and Temperature on Antibiotic Production by Streptomyces sp.
Initial pH Temperature (°C) Biomass (g/L) Antibiotic Yield (Relative Units) 6.0 28 6.8 90 7.0 28 7.5 140 8.0 28 7.2 110 7.0 25 6.5 100 7.0 32 7.8 125
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces prasinopilosus
-
Prepare a suitable agar (B569324) medium for sporulation (e.g., ISP Medium 4).
-
Streak a cryopreserved stock of S. prasinopilosus onto the agar plates.
-
Incubate at 28°C for 7-10 days until good sporulation is observed (a powdery appearance on the colony surface).
-
Aseptically harvest the spores by adding sterile distilled water with a wetting agent (e.g., 0.01% Tween 80) to the plate and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
Determine the spore concentration using a hemocytometer.
-
Use this spore suspension to inoculate a seed culture medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28°C with shaking (e.g., 200 rpm) for 48-72 hours. This vegetative culture is then used to inoculate the production medium.
Protocol 2: General Fermentation Protocol for this compound Production
-
Prepare the production medium with the desired carbon and nitrogen sources and other components. Adjust the pH to the desired value (e.g., 7.0).
-
Dispense the medium into fermentation flasks or a bioreactor and sterilize.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the fermentation at the desired temperature (e.g., 28°C) with appropriate agitation and aeration.
-
Collect samples aseptically at regular intervals to monitor biomass, pH, and this compound concentration.
-
At the end of the fermentation, harvest the broth for extraction and purification of this compound.
Protocol 3: Extraction of this compound from Culture Broth
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297), by vigorous shaking in a separatory funnel.
-
Separate the organic layer and repeat the extraction of the aqueous layer.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
-
The crude extract can then be further purified using chromatographic techniques like silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC).
Maniwamycin Biosynthesis
While the complete biosynthetic pathway for this compound has not been fully elucidated, studies on the related compound Maniwamycin G provide insights into its precursors. The biosynthesis of maniwamycins likely involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.
Based on the biosynthesis of Maniwamycin G, the likely precursors for the maniwamycin scaffold are acetate units, L-serine, and L-glutamic acid.[2][3]
```dot
digraph "Maniwamycin_Biosynthesis" {
graph [splines=ortho];
node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Acetate" [label="Acetate units", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"L_Serine" [label="L-Serine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"L_Glutamic_Acid" [label="L-Glutamic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"PKS_NRPS" [label="Hybrid PKS-NRPS\nMachinery", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Maniwamycin_Scaffold" [label="Maniwamycin Scaffold", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Maniwamycin_B" [label="this compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Acetate" -> "PKS_NRPS";
"L_Serine" -> "PKS_NRPS";
"L_Glutamic_Acid" -> "PKS_NRPS";
"PKS_NRPS" -> "Maniwamycin_Scaffold";
"Maniwamycin_Scaffold" -> "Maniwamycin_B" [label="Tailoring\nEnzymes"];
}
References
improving the stability of Maniwamycin B in solution
Disclaimer: Maniwamycin B is a novel polyketide antibiotic containing an azoxy functional group. Currently, there is limited published data specifically detailing its stability profile in solution. The following guidance is based on the known stability characteristics of similar compounds, particularly the azoxy-containing fungicide azoxystrobin, and general principles of antibiotic and polyketide stability. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: Based on data from structurally related azoxy compounds, the stability of this compound in aqueous solution is likely influenced by three main factors: pH, light exposure, and temperature.
-
pH: this compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). It is likely to degrade more rapidly in alkaline conditions (pH > 8) through hydrolysis of its functional groups.
-
Light (Photolysis): Exposure to light, especially UV radiation, can be a significant cause of degradation for compounds with chromophores like this compound. This can lead to isomerization or cleavage of the molecule.
-
Temperature: Elevated temperatures will generally accelerate the rate of chemical degradation.
Q2: I'm observing a loss of activity in my this compound solution. What could be the cause?
A2: A loss of biological activity is likely due to the chemical degradation of this compound. The primary suspects are:
-
pH-mediated hydrolysis: If your solution is not buffered or is at an alkaline pH, hydrolysis of the azoxy group or other labile functionalities may be occurring.
-
Photodegradation: If your solution has been exposed to ambient or UV light, photo-isomerization or other light-induced degradation may have occurred, leading to less active or inactive forms of the compound.
-
Thermal degradation: Storing the solution at room temperature or higher for extended periods can lead to gradual degradation.
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A3: To maximize the stability of your this compound solutions, please adhere to the following guidelines:
-
Solvent Selection: For initial stock solutions, use a high-purity, anhydrous solvent such as DMSO or ethanol. For aqueous working solutions, use a buffer within the pH range of 4-7.
-
pH Control: Always prepare and store aqueous solutions in a buffered system to maintain a stable pH.
-
Light Protection: Store all solutions in amber glass vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at -20°C or -80°C. For short-term storage of working solutions, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles.
-
Use Freshly Prepared Solutions: Whenever feasible, prepare fresh working solutions from a stable, frozen stock solution for your experiments.
Q4: I see an unexpected peak in my HPLC analysis of an aged this compound solution. What might it be?
A4: A new peak appearing on your HPLC chromatogram likely represents a degradation product. Based on the chemistry of related azoxy compounds, this could be:
-
A photo-isomer of this compound.
-
A hydrolytic degradation product resulting from the cleavage of the azoxy moiety or other susceptible bonds.
-
An oxidation product if the solution was exposed to oxidizing agents or significant headspace of air.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity in experiments. | Solution instability; the concentration of active this compound is fluctuating. | Prepare fresh working solutions for each experiment from a properly stored, concentrated stock. Validate the concentration of the stock solution before preparing dilutions. |
| Rapid loss of this compound concentration in solution. | Alkaline pH: The solution's pH may be above 7, accelerating hydrolysis. | Measure the pH of your solution. If alkaline, adjust to a neutral or slightly acidic pH using an appropriate buffer system. |
| Light Exposure: The solution was exposed to ambient or UV light. | Repeat the experiment using amber vials or by wrapping the container in aluminum foil. Work in a dimly lit area when handling the solution. | |
| Precipitate forms in the aqueous solution. | Low Solubility: The concentration of this compound exceeds its solubility in the aqueous buffer. | Prepare a more dilute solution. Alternatively, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) in your aqueous buffer, ensuring it is compatible with your experimental system. |
| Degradation Product: The precipitate could be a less soluble degradation product. | Analyze the precipitate and the supernatant by HPLC to identify the components. Review your storage and handling procedures to minimize degradation. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various conditions to illustrate expected trends. Note: This data is illustrative and not based on experimental results for this compound.
| Condition | Parameter | Value | Resulting Stability (Hypothetical Half-life) |
| pH | pH 4.0 Buffer | 25°C, in dark | > 30 days |
| pH 7.0 Buffer | 25°C, in dark | ~14 days | |
| pH 9.0 Buffer | 25°C, in dark | < 24 hours | |
| Light | pH 7.0 Buffer | 25°C, ambient light | ~48 hours |
| pH 7.0 Buffer | 25°C, UV light (365 nm) | < 8 hours | |
| Temperature | pH 7.0 Buffer | 4°C, in dark | > 60 days |
| pH 7.0 Buffer | 25°C, in dark | ~14 days | |
| pH 7.0 Buffer | 37°C, in dark | ~3 days |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a method to perform a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound
- HPLC-grade acetonitrile (B52724) and water
- Formic acid (for mobile phase)
- Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC-UV/DAD system
- LC-MS system for peak identification
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 1N NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 1, 4, 8, and 12 hours. Neutralize with 0.1N HCl before analysis.
- Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours.
- Thermal Degradation: Incubate the stock solution at 80°C for 1, 3, and 7 days.
- Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24, 48, and 72 hours. Keep a control sample wrapped in foil.
4. Analysis:
- For each time point, dilute the stressed sample with the mobile phase to an appropriate concentration.
- Analyze by a validated stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
- Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.
- Use LC-MS to determine the mass of the degradation products to aid in their identification.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
strategies to prevent degradation of Maniwamycin B during extraction
Welcome to the technical support center for the extraction of Maniwamycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during the extraction process.
Overview of this compound
This compound is an antifungal azoxy antibiotic isolated from Streptomyces prasinopilosus.[1][2] Its molecular formula is C10H20N2O2.[3] The stability of this compound can be a critical factor for successful isolation and purification. This guide outlines potential challenges and strategies to maintain its structural integrity.
Frequently Asked Questions (FAQs)
Q1: What is the general extraction procedure for this compound?
A1: this compound is typically isolated from the culture broth of Streptomyces prasinopilosus through resin absorption followed by extraction with ethyl acetate (B1210297) (EtOAc) and purification using column chromatography.[2][4]
Q2: What are the likely causes of this compound degradation during extraction?
A2: While specific degradation pathways for this compound are not extensively documented, compounds with azoxy moieties can be sensitive to factors such as pH extremes, high temperatures, and exposure to light. Hydrolysis of functional groups is a common degradation pathway for many antibiotics.
Q3: What analytical methods are suitable for monitoring this compound and its potential degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust technique for monitoring the presence and purity of this compound.[5] Mass spectrometry (MS) can be used to identify the molecular weights of potential degradation products.[1][6]
Q4: Are there any general tips for handling extracts containing this compound?
A4: To minimize degradation, it is advisable to work at reduced temperatures, protect samples from light, and use high-purity solvents. It is also crucial to minimize the time between extraction and subsequent purification steps.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation during extraction: Exposure to harsh pH, high temperature, or light. | Maintain a neutral pH during extraction, work at low temperatures (4-10°C), and protect all samples from direct light by using amber glassware or covering with aluminum foil. |
| Incomplete extraction: Inefficient partitioning of this compound into the organic solvent. | Optimize the solvent system. While ethyl acetate is commonly used, exploring other solvents with varying polarity may improve extraction efficiency. Ensure thorough mixing during liquid-liquid extraction. | |
| Emulsion formation: Formation of a stable emulsion layer between the aqueous and organic phases, trapping the compound.[7] | To break emulsions, you can add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, gently swirl instead of vigorously shaking, or perform centrifugation.[7] | |
| Presence of Multiple Spots/Peaks in Chromatography | Degradation products: this compound may have degraded into multiple byproducts. | Review the extraction conditions (pH, temperature, light exposure) and adjust to milder conditions. Use HPLC-MS to identify the masses of the impurity peaks and compare them to the expected mass of this compound to confirm degradation. |
| Co-extraction of impurities: Other metabolites from the fermentation broth are being extracted along with this compound. | Improve the selectivity of the extraction by adjusting the solvent polarity. Incorporate additional purification steps, such as solid-phase extraction (SPE) before column chromatography. | |
| Phase Separation Issues | Poor separation of aqueous and organic layers. | Increase the difference in density between the two phases by adding a saturated salt solution to the aqueous layer.[7] If using solvents with similar densities to water, consider alternative solvents. |
| Dark-colored extract obscuring the interface. | Shining a light through the separatory funnel can help visualize the interface.[8] Adding a small amount of activated charcoal might also help delineate the layers, but this should be tested for potential adsorption of the target compound.[8] |
Experimental Protocols
General Protocol for Extraction of this compound
This protocol is a generalized procedure based on common practices for natural product extraction and the limited available information on this compound.[2][4][5] Researchers should optimize these steps for their specific experimental conditions.
-
Preparation of Fermentation Broth:
-
Culture Streptomyces prasinopilosus under optimal conditions for this compound production.
-
Separate the mycelium from the culture broth by filtration or centrifugation. The supernatant contains the secreted this compound.
-
-
Resin Adsorption (Optional first step):
-
Pass the supernatant through a column packed with a suitable adsorbent resin (e.g., Amberlite XAD series) to capture the this compound.
-
Wash the resin with water to remove salts and polar impurities.
-
Elute this compound from the resin using a polar organic solvent like methanol (B129727) or acetone.
-
Concentrate the eluate under reduced pressure.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the concentrated eluate or the initial supernatant to neutral (pH 7.0) using a suitable buffer.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate (EtOAc).
-
Gently mix the two phases by inverting the funnel multiple times, venting frequently to release pressure.[8]
-
Allow the layers to separate. Collect the organic (EtOAc) layer.
-
Repeat the extraction of the aqueous layer with fresh EtOAc two more times to maximize recovery.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove residual water.
-
Filter off the drying agent.
-
Concentrate the extract to dryness using a rotary evaporator at a low temperature (e.g., <40°C).
-
-
Purification:
-
Redissolve the crude extract in a minimal amount of a suitable solvent.
-
Purify the crude extract using column chromatography (e.g., silica (B1680970) gel) with an appropriate solvent gradient.
-
Monitor fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and concentrate to obtain purified this compound.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low this compound yield.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H20N2O2 | CID 78409908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reddit - The heart of the internet [reddit.com]
methods for removing impurities from Maniwamycin B preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Maniwamycin B.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound preparations?
A1: The most common impurities in this compound preparations are structurally related analogues produced by the fermenting organism, Streptomyces prasinopilosus. These include Maniwamycins A, C, D, E, F, and G.[1] These analogues often have very similar physicochemical properties to this compound, making their separation challenging. Other potential impurities can arise from the fermentation medium or degradation of the target molecule during extraction and purification.
Q2: What are the initial recommended steps for isolating this compound from a fermentation broth?
A2: The initial isolation of Maniwamycins, including this compound, from the culture broth typically involves resin absorption followed by extraction with ethyl acetate (B1210297) (EtOAc).[1] The crude extract obtained after solvent evaporation can then be subjected to further purification steps.
Q3: What chromatographic techniques are most effective for purifying this compound?
A3: A multi-step chromatographic approach is generally required to achieve high purity. The most commonly employed techniques are:
-
Silica (B1680970) Gel Column Chromatography: This is a primary purification step to separate the Maniwamycins from less polar and more polar impurities.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is essential for the final polishing step to separate the closely related Maniwamycin analogues and achieve high purity.[1] Reversed-phase columns (e.g., C18) are often used for separating antibiotic isomers.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Resolution and Co-elution of Maniwamycin Analogues in HPLC
Problem: You are observing overlapping peaks or complete co-elution of this compound and its analogues during preparative HPLC.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | The standard C18 column may not provide sufficient selectivity. Consider using columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative interactions like π-π stacking.[3] |
| Suboptimal Mobile Phase | The solvent system is not optimized for separating the isomers. Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol), the pH of the aqueous phase, and the concentration of any additives.[3] |
| Inadequate Gradient Profile | A steep gradient may not provide enough time for separation. Employ a shallower gradient over a longer run time to improve resolution.[3] |
| Temperature Fluctuations | Temperature can affect selectivity. Use a column oven to maintain a consistent and optimized temperature.[3] |
Issue 2: Peak Tailing in HPLC Chromatograms
Problem: The peaks in your chromatogram are asymmetrical with a "tailing" edge, which can affect resolution and purity assessment.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Silica | Residual silanol (B1196071) groups on the silica-based column packing can interact with basic functional groups on the analyte.[4] Use end-capped columns to minimize these interactions. Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can also help.[3] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.[4] |
| Mismatched Injection Solvent | Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[3] |
Issue 3: Low Yield of Purified this compound
Problem: The final yield of high-purity this compound is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation during Purification | This compound, an azoxy compound, may be susceptible to degradation under certain pH and temperature conditions. Although specific stability data for this compound is not readily available, related azoxy compounds like azoxystrobin (B1666510) show pH-dependent degradation, being more rapid at alkaline pH.[5] It is advisable to conduct purification at neutral or slightly acidic pH and at reduced temperatures where possible. |
| Multiple Purification Steps | Each purification step inevitably leads to some loss of product. Optimize each step to maximize recovery. For column chromatography, ensure proper column packing and elution conditions to avoid broad, diluted fractions.[6] |
| Precipitation on the Column | The compound or impurities may be precipitating at the head of the column, leading to loss of material and high backpressure.[6] Ensure the sample is fully dissolved before injection and consider adjusting the mobile phase to improve solubility. |
Issue 4: Column Clogging or High Backpressure
Problem: The flow rate through the chromatography column is significantly reduced, or the system backpressure is excessively high.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Particulates in the Sample | Crude extracts may contain insoluble materials that can clog the column frit.[6] Always filter your sample through a 0.22 or 0.45 µm filter before loading it onto an HPLC column.[6] For flash chromatography, pre-filtering through a coarser frit or a small plug of silica can be beneficial. |
| Sample Precipitation | The sample may be precipitating on the column due to poor solubility in the mobile phase.[6] Adjust the mobile phase composition to ensure the sample remains soluble. If possible, reverse the column flow at a low rate to wash out the precipitate.[6] |
| Column Contamination | Over time, columns can become fouled with irreversibly bound material. Implement a regular column cleaning and regeneration protocol. |
Experimental Protocols
General Protocol for this compound Purification
This protocol outlines a general workflow for the purification of this compound from a crude extract.
-
Extraction:
-
Adsorb the filtered fermentation broth onto a suitable resin.
-
Elute the resin with an appropriate solvent and then extract the eluate with ethyl acetate (EtOAc).
-
Concentrate the EtOAc extract under reduced pressure to obtain the crude extract.[1]
-
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column packed with an appropriate slurry.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the relevant fractions and concentrate them.
-
-
Preparative HPLC (Final Polishing):
-
Dissolve the semi-purified sample in the HPLC mobile phase.
-
Inject the sample into a preparative HPLC system equipped with a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.[1]
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and isolation of the isomers of bacitracin by high-performance liquid chromatography and their relationship to microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism of 14C-azoxystrobin in water at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Maniwamycin B: A Comparative Analysis of a Novel Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of Maniwamycin B with other established quorum sensing inhibitors, supported by experimental data and detailed protocols.
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria, has emerged as a promising target for novel anti-virulence therapies. Maniwamycins, a class of natural products isolated from Streptomyces sp., have been identified as potential quorum sensing inhibitors (QSIs). This guide provides a comparative analysis of this compound and its analogs against other well-characterized QSIs, offering a valuable resource for researchers in the field of antibacterial drug discovery.
Performance Comparison of Quorum Sensing Inhibitors
For a comprehensive comparison, the following table summarizes the quantitative data for various well-known quorum sensing inhibitors, targeting different bacterial QS systems.
| Inhibitor | Target Protein(s) | Target Bacterium (System) | IC50 Value | Reference(s) |
| Maniwamycin C-F | CviR | Chromobacterium violaceum (CviI/R) | Data not available | [1][2] |
| Ortho-vanillin | RhlR | Pseudomonas aeruginosa (RhlI/R) | ~25 µM | [3] |
| Compound 25 & 28 | LasR | Pseudomonas aeruginosa (LasI/R) | 25: 1.5 µM, 28: 2.3 µM | [4] |
| Savirin | AgrA | Staphylococcus aureus (Agr) | 83 µM | [5] |
| V-06-018 | LasR | Pseudomonas aeruginosa (LasI/R) | ~10 µM | [6] |
| mBTL | RhlR | Pseudomonas aeruginosa (RhlI/R) | Not specified, partial inhibition at 1mM | [7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Simplified Quorum Sensing Signaling Pathways.
Caption: Violacein Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Violacein Inhibition Assay in Chromobacterium violaceum CV026
This assay is widely used to screen for inhibitors of the CviI/R quorum sensing system. The CV026 strain is a mutant that cannot produce its own acyl-homoserine lactone (AHL) signal but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (C6-HSL) or N-decanoyl-L-homoserine lactone (C10-HSL)
-
Test inhibitor compound (e.g., Maniwamycin)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (B87167) (DMSO) or Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Culture Preparation: Inoculate a single colony of C. violaceum CV026 into 5 mL of LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth.
-
Dispense 180 µL of the diluted culture into the wells of a 96-well plate.
-
AHL Induction: Add 10 µL of a stock solution of C6-HSL or C10-HSL to each well to a final concentration that induces violacein production (typically in the µM range). A control well with no AHL should be included to confirm the mutant phenotype.
-
Inhibitor Addition: Add 10 µL of the test inhibitor at various concentrations to the designated wells. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plate at 30°C for 24-48 hours, or until the positive control (AHL without inhibitor) shows strong purple coloration.
-
Qualitative Assessment: Visually inspect the wells for a reduction in the purple violacein pigment compared to the positive control.
-
Quantitative Assessment:
-
To quantify violacein production, centrifuge the microtiter plate to pellet the bacterial cells.
-
Carefully remove the supernatant.
-
Add 150-200 µL of DMSO or 10% SDS to each well to lyse the cells and solubilize the violacein.
-
Vortex or shake the plate to ensure complete lysis and pigment dissolution.
-
Measure the absorbance of the supernatant at a wavelength of 585 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to the control wells containing only AHL.
-
LasR and RhlR Reporter Gene Assays in E. coli
These assays utilize engineered E. coli strains that express the LasR or RhlR receptor and a reporter gene (e.g., gfp or lacZ) under the control of a cognate promoter. This allows for the specific assessment of agonist or antagonist activity of a compound on the target receptor.
Materials:
-
E. coli reporter strain (e.g., containing pJN105L-LasR and pSC11-lasI-lacZ for LasR)
-
LB broth supplemented with appropriate antibiotics for plasmid maintenance
-
Inducer for receptor expression (e.g., arabinose for Para promoter)
-
Cognate AHL autoinducer (e.g., 3-oxo-C12-HSL for LasR, C4-HSL for RhlR)
-
Test inhibitor compound
-
96-well microtiter plates
-
Fluorometer or spectrophotometer for reporter gene measurement (e.g., for GFP or β-galactosidase activity)
Procedure:
-
Culture Preparation: Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics.
-
Assay Setup: Dilute the overnight culture in fresh LB broth containing the inducer for receptor expression.
-
Dispense the diluted culture into a 96-well plate.
-
Agonist/Antagonist Addition:
-
For antagonist screening , add the cognate AHL at a concentration that gives a sub-maximal to maximal response, followed by the addition of the test inhibitor at various concentrations.
-
For agonist screening , add the test compound directly to the wells without the cognate AHL.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 4-6 hours).
-
Reporter Measurement: Measure the reporter gene expression. For GFP, this involves measuring fluorescence. For LacZ, a β-galactosidase assay (e.g., using ONPG as a substrate) is performed.
-
Data Analysis: The IC50 (for antagonists) or EC50 (for agonists) values are determined by plotting the reporter signal against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
While direct quantitative data for this compound as a quorum sensing inhibitor is yet to be established, the activity of its analogs against the CviR system in C. violaceum highlights its potential as a valuable lead compound. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to further investigate this compound and other novel QSIs. The development of such anti-virulence agents holds the promise of innovative therapeutic strategies to combat the growing challenge of antibiotic resistance.
References
- 1. [PDF] Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 | Semantic Scholar [semanticscholar.org]
- 2. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Unveiling the Bioactivity of Maniwamycins: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of various Maniwamycin derivatives reveals key structural determinants for their biological activities, primarily in quorum sensing inhibition and antiviral efficacy. This guide provides a comparative overview of these derivatives, presenting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to aid researchers and drug development professionals in the field of natural product-based therapeutics.
Maniwamycins, a family of natural products produced by Streptomyces species, have garnered significant interest for their potential as novel therapeutic agents. This guide synthesizes available data to facilitate a deeper understanding of how modifications to the Maniwamycin scaffold influence their biological functions.
Comparative Analysis of Maniwamycin Derivatives' Biological Activity
The biological activities of several Maniwamycin derivatives have been evaluated, with a focus on their ability to inhibit quorum sensing in bacteria and to exert antiviral effects. The following table summarizes the key quantitative data available for these compounds.
| Derivative | Structure | Biological Activity | Assay | Quantitative Data | Reference(s) |
| Maniwamycin F | Not explicitly detailed in the search results | Quorum Sensing Inhibition | Violacein (B1683560) synthesis inhibition in Chromobacterium violaceum CV026 | Baseline for comparison | [1] |
| Maniwamycin G | Contains a methoxycarbonyl group instead of an amide as found in Maniwamycin F.[1] | Quorum Sensing Inhibition | Violacein synthesis inhibition in Chromobacterium violaceum CV026 | 2-fold lower activity than Maniwamycin F[1] | [1] |
| Maniwamycins C, D, E | Possess an azoxy moiety.[2] | Quorum Sensing Inhibition | Violacein synthesis inhibition in Chromobacterium violaceum CV026 | Inhibited violacein synthesis[2] | [2] |
| Dihydromaniwamycin E | A derivative of Maniwamycin E. | Antiviral Activity | Plaque reduction assay with Influenza (H1N1) virus in MDCK cells | IC50 = 25.7 μM[3] | [3] |
| Antiviral Activity | Antiviral assay with SARS-CoV-2 in 293TA cells | IC50 = 19.7 μM[3] | [3] | ||
| Maniwamycin E | Possesses an azoxy moiety. | Antiviral Activity | Plaque reduction assay with Influenza (H1N1) virus in MDCK cells | IC50 = 63.2 μM[3] | [3] |
| Antiviral Activity | Antiviral assay with SARS-CoV-2 in 293TA cells | IC50 = 9.7 μM[3] | [3] |
Key Structure-Activity Relationship Insights
While a comprehensive SAR study across a wide range of Maniwamycin derivatives is not yet available in the public domain, the current data provides some initial insights:
-
Quorum Sensing Inhibition: The modification of the amide group in Maniwamycin F to a methoxycarbonyl group in Maniwamycin G leads to a significant reduction in quorum-sensing inhibitory activity.[1] This suggests that the amide moiety may be crucial for interaction with the target in the bacterial quorum-sensing pathway. All tested Maniwamycins (C-F) containing an azoxy moiety demonstrated inhibitory activity against violacein synthesis, indicating the potential importance of this functional group for quorum sensing inhibition.[2]
-
Antiviral Activity: In the case of antiviral activity against Influenza (H1N1), the saturated analog, Dihydromaniwamycin E, is more potent than Maniwamycin E.[3] Conversely, for SARS-CoV-2, Maniwamycin E exhibits greater potency than its dihydrogenated counterpart.[3] This suggests that the presence and conformation of the double bond in the aliphatic side chain can differentially impact the activity against different viruses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Quorum Sensing Inhibition Assay (Violacein Synthesis Inhibition)
This assay quantifies the inhibition of violacein production in Chromobacterium violaceum, a process regulated by quorum sensing.
-
Bacterial Strain and Culture Conditions: Chromobacterium violaceum CV026, a mutant strain that requires exogenous N-acyl-homoserine lactones (AHLs) to induce violacein production, is used. The strain is typically grown in Luria-Bertani (LB) broth at 30°C.
-
Assay Procedure:
-
An overnight culture of C. violaceum CV026 is diluted to a specific optical density (e.g., OD600 of 0.1).
-
The diluted bacterial culture is added to the wells of a microtiter plate.
-
The Maniwamycin derivatives (test compounds) are added to the wells at various concentrations. A known quorum sensing inducer, such as N-hexanoyl-L-homoserine lactone (HHL), is also added to each well to stimulate violacein production.
-
The plates are incubated at 30°C for 24-48 hours.
-
After incubation, the violacein pigment is extracted from the bacterial cells using a solvent such as DMSO or ethanol.
-
The absorbance of the extracted violacein is measured spectrophotometrically at a wavelength of 585-590 nm.
-
-
Data Analysis: The percentage of violacein inhibition is calculated by comparing the absorbance of the wells treated with the Maniwamycin derivatives to that of the control wells (containing bacteria and HHL but no test compound).
Antiviral Assay for Influenza (H1N1) Virus
This assay determines the concentration of a compound required to inhibit the replication of the influenza virus by 50% (IC50).
-
Cell Line and Virus: Madin-Darby Canine Kidney (MDCK) cells are used as the host cells for influenza virus replication. The A/Puerto Rico/8/34 (H1N1) strain is a commonly used laboratory strain.
-
Assay Procedure (Plaque Reduction Assay):
-
MDCK cells are seeded in 6-well plates and grown to confluency.
-
The cell monolayers are infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose (B213101) and various concentrations of the Maniwamycin derivative.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.
-
The cells are then fixed with formaldehyde (B43269) and stained with crystal violet to visualize the plaques.
-
-
Data Analysis: The number of plaques in the wells treated with the Maniwamycin derivative is counted and compared to the number of plaques in the untreated control wells. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Antiviral Assay for SARS-CoV-2
This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of SARS-CoV-2 in a host cell line.
-
Cell Line and Virus: VeroE6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.
-
Assay Procedure (CPE Inhibition Assay):
-
VeroE6 cells are seeded in 96-well plates and grown to confluency.
-
The cells are pre-treated with various concentrations of the Maniwamycin derivative for a short period.
-
The cells are then infected with a specific multiplicity of infection (MOI) of SARS-CoV-2.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for 3-4 days.
-
The cytopathic effect (cell death) is then quantified using a cell viability assay, such as the MTT or MTS assay, or by staining with crystal violet.
-
-
Data Analysis: The cell viability is measured for each compound concentration and compared to the untreated, infected control cells. The IC50 value is the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the quorum-sensing signaling pathway in Chromobacterium violaceum and a general experimental workflow for determining the structure-activity relationship of Maniwamycin derivatives.
Caption: Quorum sensing signaling pathway in Chromobacterium violaceum and the inhibitory action of Maniwamycin derivatives.
Caption: Experimental workflow for determining the structure-activity relationship of Maniwamycin derivatives.
References
A Comparative Guide to Assessing the Cytotoxicity of Natural Products in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific data on the cytotoxicity of Maniwamycin B in mammalian cell lines is not publicly available. This guide has been developed as a template to illustrate how the cytotoxic profile of a novel compound like this compound could be assessed and compared against established cytotoxic agents. The data presented herein utilizes well-characterized compounds, Doxorubicin and Paclitaxel (B517696), as comparators to demonstrate the experimental approach and data presentation.
Introduction
The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. Natural products, such as this compound, represent a rich source of chemical diversity with potential applications in various diseases, including cancer. This guide provides a framework for assessing the cytotoxic effects of a test compound in mammalian cell lines, using a comparative approach with established anticancer drugs. The methodologies, data presentation formats, and pathway analyses detailed below serve as a comprehensive resource for researchers.
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The IC50 values for our comparator compounds, Doxorubicin and Paclitaxel, against two common human cancer cell lines, MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer), are summarized below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific assay used[1].
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0[1][2] | 48 - 72 | MTT Assay |
| HeLa | Cervical Cancer | ~0.1 - 1.0[1][3] | 48 - 72 | MTT Assay | |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | ~0.0075 - 0.014[4][5] | 24 - 72 | Trypan Blue/MTT Assay |
| HeLa | Cervical Cancer | ~0.0025 - 0.0075[6] | 24 | Clonogenic Assay |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity relies on standardized experimental protocols. Below are detailed methodologies for two widely used cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells[7][8].
Materials:
-
Mammalian cells (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (e.g., this compound) and comparator compounds (e.g., Doxorubicin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete solubilization[1].
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. It serves as an indicator of compromised cell membrane integrity[9][10].
Materials:
-
Mammalian cells
-
Complete culture medium
-
Test and comparator compounds
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol (steps 1 and 2). It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.
-
Medium background: Complete culture medium without cells.
-
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader[11].
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Visualization of Methodologies and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental process and a key pathway involved in cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for determining cytotoxicity.
Simplified Signaling Pathway of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents kill cancer cells. The process is tightly regulated by a family of proteases called caspases and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways[12][13].
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Evaluating the Synergistic Potential of Maniwamycin B with Commercially Available Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies, including combination therapies. Maniwamycin B, an azoxy-containing antibiotic isolated from Streptomyces prasinopilosus, has demonstrated a broad antifungal spectrum.[1] This guide provides a comparative framework for evaluating the potential synergistic effects of this compound when combined with established antifungal agents, namely the polyene Amphotericin B and the azole Fluconazole. Due to the absence of published data on such combinations, this document presents a hypothetical study design, including detailed experimental protocols and illustrative data tables, to serve as a blueprint for future research in this area. The objective is to offer a clear and actionable guide for researchers seeking to investigate the efficacy of this compound in combination therapy, a strategy that could potentially reduce effective drug concentrations, minimize toxicity, and overcome resistance.
Introduction to this compound and Antifungal Synergy
This compound is a novel antifungal antibiotic belonging to the azoxy class of compounds.[1][2] While its precise mechanism of action is yet to be fully elucidated, related azoxy compounds like strobilurins function by inhibiting mitochondrial respiration, a vital cellular process in fungi.[3][4][5] Combination therapy, the simultaneous use of two or more drugs, is a promising approach in antifungal research. The primary goals of this strategy are to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects, broaden the spectrum of activity, and reduce the likelihood of developing drug resistance.
This guide outlines a proposed investigation into the synergistic potential of this compound with two classes of widely used antifungal drugs:
-
Amphotericin B (A Polyene): This agent acts by binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death.
-
Fluconazole (An Azole): This drug inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol, thereby disrupting cell membrane integrity.[6]
Hypothetical Experimental Data for Synergistic Analysis
To illustrate the potential outcomes of a synergistic study, the following tables present hypothetical data from checkerboard and time-kill assays.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Amphotericin B and Fluconazole against Candida albicans
| Combination | This compound MIC (µg/mL) Alone | Antifungal MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | Antifungal MIC (µg/mL) in Combination | FICI | Interpretation |
| This compound + Amphotericin B | 16 | 1 | 2 | 0.125 | 0.25 | Synergy |
| This compound + Fluconazole | 16 | 8 | 4 | 1 | 0.375 | Synergy |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
-
FICI (Fractional Inhibitory Concentration Index): Calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is considered synergistic.
Table 2: Hypothetical Time-Kill Assay Results for this compound Combinations against Candida albicans
| Treatment (Concentration) | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 24 hr | Change in Log10 CFU/mL |
| Growth Control | 5.0 | 8.5 | +3.5 |
| This compound (16 µg/mL) | 5.0 | 4.8 | -0.2 |
| Amphotericin B (1 µg/mL) | 5.0 | 4.5 | -0.5 |
| Fluconazole (8 µg/mL) | 5.0 | 5.2 | +0.2 |
| This compound (2 µg/mL) + Amphotericin B (0.125 µg/mL) | 5.0 | 2.5 | -2.5 |
| This compound (4 µg/mL) + Fluconazole (1 µg/mL) | 5.0 | 3.0 | -2.0 |
-
CFU (Colony Forming Units): A measure of viable microbial cells.
-
A ≥ 2 log10 decrease in CFU/mL from the starting inoculum is indicative of a fungicidal effect.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide.
3.1. Checkerboard Microdilution Assay
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index and assess for synergistic, additive, or antagonistic interactions between two compounds.
-
Materials: 96-well microtiter plates, Candida albicans (or other target fungi), RPMI-1640 medium, this compound, Amphotericin B, Fluconazole.
-
Procedure:
-
Prepare serial dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial dilutions of the second antifungal (Amphotericin B or Fluconazole) vertically down the plate.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculate each well with a standardized fungal suspension.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination by visual inspection of turbidity.
-
Calculate the FIC index (FICI) using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner drug in combination / MIC of partner drug alone).
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[7]
-
3.2. Time-Kill Kinetic Assay
This assay assesses the rate at which an antifungal or combination of antifungals kills a fungal population over time.
-
Materials: Fungal culture, appropriate broth medium, this compound, Amphotericin B, Fluconazole, sterile saline, agar (B569324) plates.
-
Procedure:
-
Prepare tubes with broth medium containing the antifungal agents at desired concentrations (e.g., their individual MICs and synergistic concentrations identified from the checkerboard assay).
-
Inoculate the tubes with a standardized fungal suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them on agar plates.
-
Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
-
Visualizing Pathways and Workflows
4.1. Proposed Signaling Pathways in Antifungal Synergy
The following diagram illustrates the hypothetical mechanisms of action of this compound, Amphotericin B, and Fluconazole, and their potential points of synergistic interaction.
Caption: Proposed mechanisms of action and points of synergy.
4.2. Experimental Workflow for Evaluating Synergy
The diagram below outlines the logical flow of experiments for assessing the synergistic effects of this compound with other antifungals.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 4. Azoxystrobin Fungicide Solutions for Effective Crop Protection and Disease Management [cnagrochem.com]
- 5. pomais.com [pomais.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. emerypharma.com [emerypharma.com]
comparing the quorum sensing inhibitory profile of Maniwamycins C-F with Maniwamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quorum sensing (QS) inhibitory profiles of Maniwamycins C, D, E, and F against Maniwamycin B. The data presented is based on available scientific literature and focuses on the inhibition of violacein (B1683560) production in the model organism Chromobacterium violaceum.
Executive Summary
Maniwamycins C, D, E, and F, isolated from Streptomyces sp. TOHO-M025, have been identified as inhibitors of quorum sensing.[1] Their inhibitory activity is demonstrated by the dose-dependent reduction of violacein pigment production in Chromobacterium violaceum CV026. Among these, Maniwamycins D and E have demonstrated higher inhibitory activity compared to Maniwamycins C and F. In contrast, the primary biological activity reported for this compound, isolated from Streptomyces prasinopilosus, is antifungal, and to date, there is no available scientific literature detailing its quorum sensing inhibitory profile.[2][3]
Data Presentation: Quorum Sensing Inhibitory Activity
The following table summarizes the available quantitative and qualitative data on the quorum sensing inhibitory activity of Maniwamycins C-F. No data is currently available for this compound.
| Compound | Target Organism | Assay | IC50 | Qualitative Activity | Reference |
| Maniwamycin C | Chromobacterium violaceum CV026 | Violacein Inhibition | Not Reported | Lower than D and E | [4] |
| Maniwamycin D | Chromobacterium violaceum CV026 | Violacein Inhibition | Not Reported | Higher than C and F | [4] |
| Maniwamycin E | Chromobacterium violaceum CV026 | Violacein Inhibition | 0.12 mg/ml | Higher than C and F | [4] |
| Maniwamycin F | Chromobacterium violaceum CV026 | Violacein Inhibition | Not Reported | Lower than C and F | [4] |
| This compound | Not Reported | Not Reported | Not Reported | No Reported Activity | N/A |
Experimental Protocols
Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a widely used method to screen for quorum sensing inhibitors. The production of the purple pigment violacein in C. violaceum is regulated by the CviI/CviR quorum sensing system.[5][6][7] Inhibition of violacein production, without affecting bacterial growth, is indicative of quorum sensing interference.
Materials:
-
Chromobacterium violaceum (e.g., CV026 or ATCC 12472 strain)
-
Luria-Bertani (LB) broth
-
Test compounds (Maniwamycins)
-
Solvent for compounds (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density and absorbance)
Procedure:
-
Culture Preparation: An overnight culture of C. violaceum is grown in LB broth at 30°C with shaking.
-
Inoculum Standardization: The optical density (OD) of the overnight culture is measured and adjusted to a standard concentration (e.g., 1 x 10⁸ CFU/mL) using fresh LB broth.[8]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted to achieve a range of concentrations.
-
Assay Setup: In a 96-well plate, the standardized bacterial suspension is added to wells containing different concentrations of the test compounds. A control group with no compound is also included.
-
Incubation: The plate is incubated at 30°C for 24-48 hours with agitation.[8]
-
Violacein Quantification:
-
Data Analysis: The percentage of violacein inhibition is calculated by comparing the absorbance of the treated groups to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of violacein production, is then determined.
Mandatory Visualizations
Signaling Pathway of Quorum Sensing in Chromobacterium violaceum
The following diagram illustrates the CviI/CviR quorum sensing circuit in Chromobacterium violaceum and the general mechanism of its inhibition.
Caption: Quorum sensing pathway in C. violaceum and points of inhibition.
Experimental Workflow for Violacein Inhibition Assay
This diagram outlines the key steps involved in the violacein inhibition assay.
References
- 1. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
- 5. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
Safety Operating Guide
Proper Disposal of Maniwamycin B: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Maniwamycin B, ensuring personnel safety and regulatory compliance.
This compound, a potent antifungal azoxy antibiotic, requires meticulous handling and disposal procedures due to its high physiological activity. While a Safety Data Sheet (SDS) for a specific formulation of this compound classifies it as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it also explicitly cautions that it is a "Physiologically highly active, therapeutically usable substance" that "must be handled with the care required for hazardous materials"[1]. Therefore, adopting a conservative approach to its disposal is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before commencing any work involving this compound, it is crucial to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Handling and PPE:
-
Designated Area: All handling of this compound and its associated waste should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination[2].
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are mandatory. Consider double-gloving for enhanced protection[2].
-
Lab Coat: A long-sleeved lab coat or gown should be worn to protect from potential splashes.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Respiratory Protection: If there is a risk of aerosolization or dust generation, a properly fitted respirator (e.g., N95 or higher) should be used[2].
-
Waste Segregation and Disposal Procedures
Proper segregation of waste streams is a critical step in the safe disposal of this compound. All waste contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Containment Procedure | Disposal Route |
| Solid Waste | Collect in a puncture-resistant container clearly labeled "Hazardous Waste" and "this compound Waste". | Transfer to a licensed hazardous waste disposal company for incineration. |
| Liquid Waste | Collect in a leak-proof, sealed container clearly labeled "Hazardous Waste" and "this compound Waste". | Collection by a certified hazardous waste disposal service. |
| Contaminated Sharps | Place in a puncture-proof sharps container labeled "Hazardous Waste" and "this compound Sharps". | Transfer to a licensed hazardous waste disposal company for incineration. |
| Contaminated PPE | Double-bag in clearly labeled hazardous waste bags. | Transfer to a licensed hazardous waste disposal company for incineration. |
Chemical Inactivation
Currently, there is no publicly available, validated protocol for the chemical inactivation or degradation of this compound. Attempting to neutralize the compound without a proven method can be dangerous and may lead to the generation of other hazardous byproducts. Therefore, chemical inactivation of this compound is not recommended.
Final Disposal Protocol
The ultimate disposal of all this compound waste must be conducted through a licensed and certified hazardous waste disposal company. Adherence to institutional, local, and national regulations is mandatory.
Step-by-Step Disposal Workflow:
-
Containment: Securely contain all this compound waste at the point of generation according to the table above.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Storage: Store the contained waste in a designated, secure area away from incompatible materials.
-
Documentation: Maintain a detailed log of all this compound waste generated, including quantities and dates.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the collection and disposal of the waste.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the efficacy of various methods for sulfate radical generation for antibiotics degradation in synthetic wastewater: degradation mechanism, kinetics study, and toxicity assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Essential Safety and Logistical Information for Handling Maniwamycin B
Disclaimer: No specific Safety Data Sheet (SDS) for Maniwamycin B is publicly available. The following guidance is based on the general properties of this compound as a novel azoxy antibiotic isolated from Streptomyces prasinopilosus, and on established safety protocols for handling similar chemical compounds and microorganisms.[1] Researchers must exercise caution and adhere to their institution's safety protocols.
This compound is a novel antifungal antibiotic belonging to the class of azoxy compounds.[1] As with any new or uncharacterized substance, it should be handled with a high degree of care in a laboratory setting. The following sections provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the potential for unknown hazards, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound in solid (lyophilized powder) and solution forms.
| Form | Task | Recommended PPE | Reasoning |
| Solid (Powder) | Weighing, aliquoting, preparing solutions | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (e.g., nitrile), double-gloved- Chemical splash goggles- Lab coat- Full-length pants and closed-toe shoes | - High risk of aerosolization and inhalation of fine particles.- Avoids skin and eye contact. |
| Solution | Cell culture, in vitro/in vivo experiments, purification | - Chemical fume hood- Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles or safety glasses with side shields- Lab coat- Full-length pants and closed-toe shoes | - Minimizes inhalation of vapors or aerosols.- Protects against splashes and skin contact. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to ensure safety and minimize exposure during the handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Solutions containing this compound | - Collect in a dedicated, labeled, leak-proof container.- Do not mix with other chemical waste streams unless compatibility is confirmed.- Dispose of as hazardous chemical waste via the institutional EHS program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated biohazard or chemical waste container.- Dispose of according to institutional guidelines for chemically contaminated sharps and labware. |
| Contaminated Glassware | - Decontaminate by soaking in a suitable inactivating solution (e.g., 10% bleach solution), if compatible with the solvent used.- After decontamination, wash thoroughly.- If decontamination is not feasible, dispose of as hazardous waste. |
Experimental Protocols: Key Considerations
While specific experimental protocols will vary, the following general methodologies should be observed when working with this compound.
Preparation of Stock Solutions:
-
Work Environment: All manipulations of solid this compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Solvent Selection: Based on its isolation procedure, this compound is soluble in solvents such as ethyl acetate.[1] For biological assays, ensure the chosen solvent (e.g., DMSO) is compatible with the experimental system and use the lowest effective concentration.
-
Procedure:
-
Tare a sterile, conical tube on a calibrated analytical balance.
-
Carefully add the desired amount of this compound powder to the tube.
-
Record the exact weight.
-
In the fume hood, add the appropriate volume of solvent to achieve the desired stock concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C or -80°C), protected from light.
-
In Vitro Assays (e.g., Antifungal Susceptibility Testing):
-
Aseptic Technique: All procedures should be conducted in a biological safety cabinet (BSC) to maintain the sterility of cell cultures and prevent contamination.
-
Serial Dilutions: Prepare working concentrations of this compound by performing serial dilutions of the stock solution in the appropriate sterile culture medium.
-
Treatment: Introduce the diluted this compound to the microbial or cell cultures. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the treated cultures under optimal conditions for the specific assay.
-
Analysis: Evaluate the biological effects of this compound using established analytical methods (e.g., measuring zones of inhibition, determining minimum inhibitory concentration).
Signaling Pathway (Hypothetical)
As a novel compound, the precise signaling pathways affected by this compound are likely still under investigation. Based on its characterization as a quorum-sensing inhibitor in related compounds, a hypothetical pathway of action could involve the disruption of bacterial communication.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
